molecular formula C6H4BrF3N2 B3246971 2-Bromo-4-(trifluoromethyl)pyridin-3-amine CAS No. 1806047-36-8

2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3246971
CAS No.: 1806047-36-8
M. Wt: 241.01 g/mol
InChI Key: MUSAAFFJIAKLAC-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a brominated trifluoromethylpyridine derivative that serves as a versatile building block in organic synthesis, particularly for the development of advanced agrochemicals and pharmaceuticals. Compounds containing the trifluoromethylpyridine (TFMP) moiety are of significant interest in discovery chemistry due to the unique properties imparted by the fluorine atoms and the pyridine ring . The strong electron-withdrawing nature of the trifluoromethyl group and the presence of a halogen atom on the pyridine ring make this class of compounds a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . In the agrochemical industry, TFMP derivatives are key structural components in over 20 commercial products, including fungicides and herbicides, due to their optimal physicochemical properties that can lead to novel biological activity, lower toxicity, and enhanced selectivity . Similarly, in pharmaceutical research, the pyridine scaffold is a fundamental motif found in numerous bioactive molecules, and the introduction of bromo and trifluoromethyl groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSAAFFJIAKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Utilization of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the functionalization of trifluoromethylpyridines not merely as a sequence of synthetic steps, but as a delicate manipulation of electronic microenvironments. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a highly specialized brominated trifluoromethylpyridine (TFMP) derivative[1]. It serves as a premier building block in discovery chemistry, particularly for the development of advanced agrochemicals and pharmaceuticals[1].

The strategic placement of the trifluoromethyl (-CF3) group, an amino (-NH2) group, and a bromine (-Br) atom on an electron-deficient pyridine ring creates a unique push-pull electronic system. This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols required to successfully deploy this compound in complex organic synthesis.

Physicochemical Profiling & Quantitative Data

To effectively utilize this building block, one must first understand its fundamental parameters. The introduction of the -CF3 group profoundly influences the compound's metabolic stability and lipophilicity, while the pyridine scaffold serves as a fundamental motif for target binding[1].

ParameterSpecification / Value
Chemical Name 2-Bromo-4-(trifluoromethyl)pyridin-3-amine
CAS Number 1806047-36-8
Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
InChI Key MUSAAFFJIAKLAC-UHFFFAOYSA-N
Physical State Solid
Key Structural Motifs Pyridine core, C2-Bromo, C3-Amino, C4-Trifluoromethyl

Electronic Architecture & Reactivity Mapping

The reactivity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is governed by a complex interplay of inductive and resonance effects. The pyridine ring is inherently electron-deficient, an effect that is significantly amplified by the potent electron-withdrawing -CF3 group at the C4 position[1].

While the C3-amino group acts as an ortho/para-director, its electron-donating influence is largely overpowered by the combined deactivating effects of the ring nitrogen and the -CF3 group[1]. Consequently, direct electrophilic aromatic substitution (


) on this ring is highly challenging[1]. However, this exact electronic architecture makes the C2-Bromo position exceptionally reactive toward oxidative addition by transition metals, rendering it an ideal candidate for cross-coupling reactions[1].

ReactivityMap Core Pyridine Core Electron-Deficient CF3 C4-Trifluoromethyl Strong Withdrawing Core->CF3 Deactivates Ring NH2 C3-Amino Electron-Donating Core->NH2 Activates Ortho Br C2-Bromo Leaving Group Core->Br Inductive Pull CF3->Br Enhances C-Br Reactivity (Push-Pull Effect) NH2->Br Ortho-Tethering for Cyclization

Electronic push-pull dynamics of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Synthetic Applications: Cross-Coupling & Heterocycle Annulation

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone technique for forming C-N bonds at the C2 position, effectively replacing the bromine atom[1][2]. Because the C-Br bond is highly activated by the adjacent -CF3 group, oxidative addition to a Palladium(0) complex proceeds rapidly[3]. This allows for the synthesis of highly substituted 2,3-diaminopyridine derivatives, which are critical intermediates for novel therapeutics[3][4].

Synthesis of Pyrazolo[3,4-b]pyridines

Beyond direct cross-coupling, the ortho-relationship between the C2-Bromo and C3-Amino groups makes this compound a perfect precursor for fused heterocyclic systems, specifically pyrazolo[3,4-b]pyridines [1][5]. This scaffold is of immense biomedical importance, frequently utilized in the design of kinase inhibitors and probes with high affinity for


-amyloid plaques in Alzheimer's disease models[6].

The annulation typically involves converting the amino group via a Sandmeyer reaction, followed by treatment with hydrazine and subsequent intramolecular cyclization at the highly electrophilic C2 position[1][7].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, protocols must not merely list actions; they must embed causality and self-validation. Below is the optimized methodology for the Buchwald-Hartwig amination of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Workflow Step1 Preparation Dry Schlenk Tube Argon Atm Step2 Reagents Substrate, Amine, Pd2(dba)3, RuPhos Step1->Step2 Step3 Base & Solvent LiHMDS / THF Step2->Step3 Step4 Reaction Heat at 65°C 16 Hours Step3->Step4 Step5 Workup NH4Cl Quench EtOAc Extract Step4->Step5 Step6 Validation LC-MS / NMR Step5->Step6

Step-by-step experimental workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.
Step-by-Step Methodology: Buchwald-Hartwig Amination
  • System Purging & Catalyst Activation:

    • Action: To a flame-dried Schlenk tube under an argon atmosphere, add

      
       (2 mol%) and RuPhos (4 mol%)[3].
      
    • Causality: Palladium(0) is acutely sensitive to oxidation. Argon ensures catalyst longevity. RuPhos is a bulky, electron-rich biarylphosphine ligand that facilitates the oxidative addition of the C-Br bond and accelerates reductive elimination, preventing the catalyst from stalling in a stable Pd(II) state[3].

  • Reagent Introduction:

    • Action: Add 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv) and the desired secondary amine (1.2 equiv) in anhydrous THF[3].

    • Validation Checkpoint: The solution should transition to a deep red/brown hue, indicating the formation of the active Pd(0)-RuPhos complex. If black precipitate (Pd black) forms, the system has been compromised by moisture or oxygen.

  • Base Addition:

    • Action: Dropwise add LiHMDS (2.5 equiv)[3].

    • Causality: LiHMDS is a strong, non-nucleophilic base. It deprotonates the amine without attacking the highly electrophilic C4 position (activated by the -CF3 group). It is preferred over alkoxides (like KOtBu), which can cause unwanted side reactions with the -CF3 moiety[2][3].

  • Thermal Activation:

    • Action: Seal the tube and heat at 65 °C with stirring for 16 hours[3].

    • Validation Checkpoint: Monitor via LC-MS at the 2-hour mark. The disappearance of the starting material mass (m/z 241.0) confirms an active catalytic cycle.

  • Quench and Workup:

    • Action: Cool to room temperature and quench with saturated aqueous

      
      . Extract with ethyl acetate, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure[3].
    • Causality:

      
       gently neutralizes the strong base without hydrolyzing or degrading the newly formed diaminopyridine product[3].
      

Analytical Validation Standards

To definitively confirm the structural integrity of the synthesized derivatives, high-resolution analytical techniques are mandatory[1].

  • High-Resolution NMR Spectroscopy:

    
     and 
    
    
    
    NMR are critical for mapping the electronic environment. The presence of the -CF3 group will cause significant deshielding of the adjacent C5 proton, and
    
    
    NMR should yield a sharp singlet (typically around -60 to -65 ppm), confirming the intact trifluoromethyl moiety[1].
  • Mass Spectrometry (LC-MS): The isotopic signature of the starting material will show a distinct 1:1 ratio for the

    
     and 
    
    
    
    peaks due to the presence of the
    
    
    and
    
    
    isotopes (m/z ~241 and 243). Successful cross-coupling is validated by the complete disappearance of this isotopic pattern and the emergence of the exact mass corresponding to the aminated product.

Comprehensive References

  • PubMed (NIH) - A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines URL:[Link]

  • Chemistry LibreTexts - Buchwald-Hartwig Amination URL:[Link]

  • PMC (NIH) - Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones URL:[Link]

  • PMC (NIH) - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications URL:[Link]

  • MDPI - Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for

    
    -Amyloid Plaques
    URL:[Link]
    

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern discovery chemistry, trifluoromethylpyridine (TFMP) derivatives have emerged as privileged scaffolds, forming the structural backbone of numerous advanced agrochemicals and pharmaceuticals[1]. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a highly versatile brominated building block that leverages the unique stereoelectronic properties imparted by its fluorine atoms and pyridine ring. This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its reactivity profile, and self-validating protocols for its application in metal-catalyzed cross-coupling reactions.

Molecular Architecture and Physicochemical Parameters

The precise arrangement of functional groups on the pyridine core dictates the compound's behavior in biological systems and synthetic pathways. The introduction of a bromo group at C-2 and a trifluoromethyl (-CF₃) group at C-4 profoundly influences the molecule's metabolic stability, lipophilicity, and binding affinity[1].

Based on its structural composition, the molecular formula is derived as follows:

  • Carbon (C): 5 (pyridine ring) + 1 (-CF₃) = 6

  • Hydrogen (H): 2 (ring positions 5,6) + 2 (-NH₂) = 4

  • Bromine (Br): 1 (at position 2)

  • Fluorine (F): 3 (at position 4)

  • Nitrogen (N): 1 (ring) + 1 (-NH₂) = 2

  • Resulting Formula: C₆H₄BrF₃N₂

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters validated by authoritative chemical databases[2][3]:

ParameterValue
Chemical Name 2-Bromo-4-(trifluoromethyl)pyridin-3-amine
CAS Registry Number 1806047-36-8
Molecular Formula C₆H₄BrF₃N₂
Molecular Weight 241.01 g/mol
InChI Key MUSAAFFJIAKLAC-UHFFFAOYSA-N
Key Structural Features Pyridine core, C2-Br, C3-NH₂, C4-CF₃

Mechanistic Insights: Electronic Environment and Reactivity

Understanding the reactivity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine requires analyzing the "push-pull" electronic environment across the pyridine ring.

Causality of Reactivity: Direct Electrophilic Aromatic Substitution (SₑAr) on this ring is highly challenging. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom[1]. This electron-withdrawing effect (-I, -M) is severely amplified by the potent trifluoromethyl group at the C-4 position. Although the C-3 amino group (-NH₂) acts as an activating, ortho/para-director via resonance (+M effect), its electron-donating influence is completely overwhelmed by the combined deactivating forces of the ring nitrogen and the -CF₃ group[1].

Conversely, this electron-deficient state highly sensitizes the molecule for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling . The C-2 carbon is highly electrophilic, making the C-Br bond an excellent site for oxidative addition by transition metals or direct displacement by nucleophiles (e.g., alkoxides, amines)[1].

Reactivity Core Pyridine Ring (Electron Deficient) Br C2 -Br Group (Leaving Group) Core->Br Sensitizes for SNAr N_atom Ring Nitrogen (-I, -M Effect) N_atom->Core Deactivates CF3 C4 -CF3 Group (Strong -I Effect) CF3->Core Deactivates NH2 C3 -NH2 Group (+M Effect) NH2->Core Activates (Overcome)

Electronic effects dictating the reactivity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Synthetic Utility in Drug Discovery: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental method for constructing biaryl scaffolds, relying on the reactivity of the C-2 bromine[1]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Self-Validating Experimental Protocol

Objective: Coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with an arylboronic acid.

  • Reagent Preparation & Catalyst Activation:

    • Action: In an oven-dried Schlenk flask under argon, combine 1.0 eq of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine, 1.2 eq of the desired arylboronic acid, and 0.05 eq of Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

  • Solvent and Base Addition:

    • Action: Add 3.0 eq of K₂CO₃ dissolved in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane efficiently solubilizes the organic precursors. Water is strictly required to dissolve the K₂CO₃ base, which hydroxylates the boronic acid to form a reactive boronate complex, a prerequisite for successful transmetalation. K₂CO₃ is mild enough to prevent the hydrolysis of the -CF₃ group.

  • Thermal Activation:

    • Action: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • In-Process Validation (TLC/LC-MS):

    • Action: Sample the organic layer.

    • Validation Check: Confirm the disappearance of the starting material's characteristic isotopic doublet at m/z 241/243 ([M+H]⁺ for ⁷⁹Br/⁸¹Br) in LC-MS. The appearance of the product mass confirms successful conversion.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Start 1. Reagent Prep (Ar-B(OH)2, Pd, Base) OxAdd 2. Oxidative Addition (Pd(0) inserts into C-Br) Start->OxAdd Trans 3. Transmetalation (Boronic acid transfer) OxAdd->Trans RedElim 4. Reductive Elimination (C-C Bond Formation) Trans->RedElim Purif 5. Workup & Purification (Extraction & Column) RedElim->Purif Valid 6. LC-MS / NMR Validation Purif->Valid

Step-by-step catalytic cycle and workflow for Suzuki-Miyaura cross-coupling.

Analytical Characterization Protocol

To verify the structural integrity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine or its derivatives, a multi-modal analytical approach is required[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ or CDCl₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Look for the characteristic broad singlet of the -NH₂ protons (exchangeable with D₂O) and the downfield pyridine ring protons.

    • ¹⁹F-NMR (Critical): Acquire a ¹⁹F spectrum. The -CF₃ group must appear as a sharp, distinct singlet (typically between -60 to -65 ppm). This validates that the trifluoromethyl group remained intact during synthesis.

  • Mass Spectrometry (EI or ESI+):

    • Action: Inject the sample into an LC-MS system.

    • Validation Check: Identify the molecular ion peak. Under Electron Ionization (EI) or ESI conditions, look for the highly diagnostic fragmentation patterns: the loss of a bromine radical (leading to an [M-Br]⁺ ion) and the loss of a trifluoromethyl radical (resulting in an[M-CF₃]⁺ ion)[3].

References

  • Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8". Benchchem Product Catalog.
  • Sigma-Aldrich. "2-bromo-4-(trifluoromethyl)pyridin-3-amine - Sigma-Aldrich". Sigma-Aldrich Materials Database.

Sources

2-Bromo-4-(trifluoromethyl)pyridin-3-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a highly specialized, brominated trifluoromethylpyridine (TFMP) derivative that serves as a critical building block in advanced organic synthesis[1]. Characterized by the synergistic electronic effects of a pyridine core, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a reactive halogen, this compound is indispensable in discovery chemistry. This whitepaper provides a rigorous technical breakdown of its structural mechanics, synthetic utility, and step-by-step experimental workflows designed for researchers in pharmaceutical and agrochemical development.

Chemical Identity & Structural Mechanics

Understanding the molecular topology of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is essential for predicting its reactivity. The canonical SMILES string for this compound is Nc1c(C(F)(F)F)ccnc1Br , which maps the structure as follows:

  • N : The primary amine (-NH2) group attached to the ring.

  • c1 : The aromatic carbon at the C3 position, marking the initiation of the ring closure (1).

  • c(C(F)(F)F) : The aromatic carbon at the C4 position, branched with a highly electronegative trifluoromethyl group.

  • cc : The unsubstituted aromatic carbons at the C5 and C6 positions.

  • n : The aromatic nitrogen atom (N1) of the pyridine core.

  • c1Br : The aromatic carbon at the C2 position, substituted with a bromine atom, and closing the ring structure (1).

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized in Table 1, providing baseline metrics for analytical validation and stoichiometric calculations.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-Bromo-4-(trifluoromethyl)pyridin-3-amine
CAS Number 1806047-36-8[2]
Molecular Formula C6H4BrF3N2[2]
Molecular Weight 241.01 g/mol [2]
SMILES String Nc1c(C(F)(F)F)ccnc1Br
InChI Key MUSAAFFJIAKLAC-UHFFFAOYSA-N[2]
Structural Motif Trifluoromethylpyridine (TFMP)[1]

Mechanistic Role in Organic Synthesis

The synthetic utility of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is dictated by its unique electronic environment.

Electrophilic vs. Nucleophilic Reactivity: Direct electrophilic aromatic substitution (SEAr) on this scaffold is highly unfavorable. The inherent electron-withdrawing nature of the pyridine nitrogen is synergistically amplified by the potent -CF3 group at the C4 position[3]. Consequently, the electron density of the ring is severely depleted. While the C3-amino group acts as a localized ortho/para-director, its activating influence is overpowered by the global deactivation of the ring[3].

However, this exact electron depletion primes the molecule for Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling . The C2-Br bond is highly activated for oxidative addition by palladium catalysts, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions[1]. Furthermore, the proximity of the C2-Br and C3-NH2 groups enables the construction of complex fused heterocycles, such as pyrazolo[3,4-b]pyridines, via multi-step cyclization pathways[1].

Reactivity Core 2-Bromo-4-(CF3)pyridin-3-amine SMILES: Nc1c(C(F)(F)F)ccnc1Br Suzuki Suzuki-Miyaura Coupling (C2 Arylation) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (C2 Amination) Core->Buchwald Pd Catalyst, Amine Sandmeyer Sandmeyer Reaction (C3 Modification) Core->Sandmeyer NaNO2, HX, CuX Heterocycle Fused Heterocycle Synthesis (Pyrazolo[3,4-b]pyridines) Buchwald->Heterocycle Intramolecular Cyclization Sandmeyer->Heterocycle Hydrazine, Cyclization

Figure 1: Divergent synthetic pathways of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Advanced Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This pathway is the most widely exploited method for derivatizing the C2 position to synthesize biaryl scaffolds critical in medicinal chemistry[1].

Step 1: Reagent Preparation Combine 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K2CO3, 2.0 eq) in a Schlenk flask. Causality: The base is strictly required to activate the boronic acid by forming a highly reactive, electron-rich boronate complex, which facilitates the transmetalation step with the palladium intermediate[1].

Step 2: Solvent Addition & Degassing Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Perform three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen must be entirely evacuated from the system to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would stall the catalytic cycle.

Step 3: Catalyst Addition Introduce the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under a positive pressure of inert argon.

Step 4: Reaction Execution Heat the reaction mixture to 80–100 °C for 12–24 hours. Monitor the consumption of the starting material via LC-MS.

Step 5: Workup & Purification Cool the mixture, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Step 6: Analytical Validation (Self-Validating Step) Analyze the purified product using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS). Causality: 1D and 2D NMR spectroscopy provides unparalleled insight into the electronic environment, confirming the disappearance of the C2-Br chemical shift and the formation of the new C-C biaryl bond[3]. HRMS acts as an orthogonal validation tool to verify the exact mass of the cross-coupled product.

Workflow Step1 1. Reagent Preparation Mix Core, Boronic Acid, Base Step2 2. Degassing 3x Freeze-Pump-Thaw cycles Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 under Argon Step2->Step3 Step4 4. Reaction Heating Stir at 80-100°C for 12-24h Step3->Step4 Step5 5. Workup & Purification Extraction & Chromatography Step4->Step5 Step6 6. Analytical Validation 1H/13C NMR & HRMS Step5->Step6

Figure 2: Experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

Protocol B: Fused Heterocycle Synthesis (Pyrazolo[3,4-b]pyridines)

Step 1: Sandmeyer-Type Transformation Convert the C3-amino group into a different halide or diazonium leaving group using NaNO2 and acid[1]. Step 2: Hydrazine Substitution & Cyclization React the intermediate with hydrazine. Causality: Hydrazine acts as a bis-nucleophile. The initial nucleophilic attack occurs at the activated C3 position, followed by a rapid intramolecular cyclization that displaces the C2-Br atom, yielding a stable pyrazolo[3,4-b]pyridine fused ring system[1].

Applications in Drug Discovery & Agrochemicals

The integration of the trifluoromethylpyridine (TFMP) moiety is a highly deliberate design choice in modern discovery chemistry. In the agrochemical sector, TFMP derivatives form the structural backbone of over 20 commercial products, including advanced fungicides and herbicides[1]. The introduction of the -CF3 group alongside the pyridine scaffold optimizes physicochemical properties, leading to lower toxicity, enhanced selectivity, and novel biological activity[1].

In pharmaceutical drug development, the simultaneous presence of the bromo and trifluoromethyl groups on the pyridine ring profoundly influences a drug candidate's metabolic stability (by blocking cytochrome P450 oxidation sites), lipophilicity (enhancing membrane permeability), and target binding affinity[1].

Safety, Handling, & Storage Protocols

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is intended strictly for research and development purposes and is not for diagnostic or therapeutic use[1].

  • Handling: Must be handled in a certified fume hood. The compound is a halogenated aromatic amine, which can be an irritant to the respiratory tract, skin, and eyes.

  • Storage: Store in a tightly sealed container in a cool, dark, and dry environment (typically 2-8°C) under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation over time.

References

  • Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8." Benchchem Product Catalog.
  • Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8 (Detailed Properties)." Benchchem Product Catalog.
  • Sigma-Aldrich. "2-bromo-4-(trifluoromethyl)pyridin-3-amine - Sigma-Aldrich." Sigma-Aldrich Product Catalog.

Sources

Comprehensive Technical Guide: Procurement, Mechanistic Utility, and Application of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in Discovery Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) has emerged as a highly versatile, trifluoromethylated pyridine building block[1]. This whitepaper provides an in-depth analysis of its structural rationale, procurement quality control, and downstream synthetic utility, culminating in field-proven methodologies for transition-metal-catalyzed cross-coupling.

Chemical Profile & Structural Rationale

As a Senior Application Scientist, I approach molecular building blocks not just as reagents, but as engineered systems. The substitution pattern of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is highly deliberate, offering orthogonal reactivity and profound physicochemical modulation.

Electronic and Steric Microenvironments
  • C4-Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a classic strategy to enhance metabolic stability (by blocking cytochrome P450-mediated oxidation) and increase lipophilicity (logP), thereby improving membrane permeability[2][3]. Electronically, the -CF3 group exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density of the pyridine ring.

  • C3-Amine (-NH2): Positioned directly between the C2-bromine and the C4-CF3 group, this primary amine is subjected to extreme steric congestion. Furthermore, its nucleophilicity is severely attenuated by the electron-withdrawing nature of both the adjacent -CF3 group and the pyridine nitrogen. Consequently, derivatization of this amine (e.g., amidation) requires highly activated electrophiles or strong bases (e.g., LiHMDS) to force the reaction.

  • C2-Bromine (-Br): The electron-deficient nature of the fluorinated pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-Br bond. This makes the C2 position exceptionally primed for oxidative addition by electron-rich Palladium(0) or Nickel(0) catalysts, facilitating rapid cross-coupling[4].

G A 2-Bromo-4-(trifluoromethyl) pyridin-3-amine B C2-Bromine (Activated for Oxidative Addition) A->B Cross-Coupling C C3-Amine (Sterically Hindered/Deactivated) A->C Amidation/Directing D C4-Trifluoromethyl (Lipophilicity/Metabolic Stability) A->D Electronic Modulation

Fig 1: Structural reactivity map of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Procurement Strategy: Defining "Research Grade"

When sourcing 2-Bromo-4-(trifluoromethyl)pyridin-3-amine for late-stage lead optimization or library synthesis, "research grade" must be rigorously defined. Impurities in halogenated building blocks often include des-bromo analogs or regioisomeric bromination products, which can poison palladium catalysts or lead to inseparable product mixtures.

A self-validating procurement strategy requires cross-referencing supplier Certificates of Analysis (CoA) against the following internal analytical benchmarks:

Table 1: Standard QC Specifications for Research-Grade Procurement
Analytical TechniqueTarget SpecificationMechanistic Rationale for QC
HPLC (UV @ 254 nm) > 97.0% (Area %)Ensures absence of UV-active aromatic impurities (e.g., unreacted precursors or des-bromo byproducts) that interfere with accurate stoichiometric calculations.
LC-MS (ESI+)

240.9, 242.9 [M+H]+
Confirms the characteristic 1:1 isotopic isotopic distribution of the

Br and

Br isotopes, validating the presence of the halogen.

F NMR
Singlet, ~ -62 to -65 ppmVerifies the integrity of the -CF3 group. Extraneous peaks indicate defluorination or the presence of isomeric trifluoromethylated impurities.

H NMR
Two aromatic doubletsConfirms the substitution pattern on the pyridine ring (C5 and C6 protons) and the integration of the broad -NH2 singlet.

Synthetic Utility: Transition-Metal Cross-Coupling

The primary utility of this compound lies in its capacity to serve as a core scaffold via Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling at the C2 position[4][5].

Causality in Ligand Selection: Because the C3-amine is unprotected, it can coordinate to transition metals, potentially sequestering the catalyst and stalling the reaction. To overcome this, one must utilize sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos). These ligands serve a dual purpose:

  • Electronic: They increase the electron density on the Pd center, accelerating the oxidative addition into the C-Br bond.

  • Steric: Their massive steric bulk prevents the formation of inactive, multi-ligated palladium species and physically blocks the C3-amine from coordinating to the metal center, thus enforcing the desired catalytic cycle.

Workflow Step1 1. Reagent Preparation (Rigorous Degassing) Step2 2. Catalyst Activation (Pd(OAc)2 + XPhos -> Pd(0)) Step1->Step2 Step3 3. Oxidative Addition (C2-Br Cleavage) Step2->Step3 Step4 4. Transmetalation (Boronic Acid + Base) Step3->Step4 Step5 5. Reductive Elimination (C-C Bond Formation) Step4->Step5 Step5->Step2 Pd(0) Regeneration Step6 6. In-Process QC (TLC / LC-MS Verification) Step5->Step6

Fig 2: Self-validating catalytic workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a highly reliable, self-validating methodology for coupling an arylboronic acid to 2-Bromo-4-(trifluoromethyl)pyridin-3-amine. This procedure is designed to mitigate catalyst poisoning and ensure high conversion.

Materials Required:
  • 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)

    
     (0.05 equiv, 5 mol%)
    
  • XPhos (0.10 equiv, 10 mol%)

  • Potassium phosphate tribasic (K

    
    PO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v)
    
Step-by-Step Methodology:

Step 1: System Evacuation and Degassing (Critical Step)

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, Pd(OAc)

    
    , XPhos, and K
    
    
    
    PO
    
    
    .
  • Causality: Palladium(0) intermediates are highly sensitive to molecular oxygen, which can oxidize the catalyst to an inactive Pd(II) state.

  • Validation: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times.

Step 2: Solvent Introduction

  • Action: Add the 1,4-Dioxane and H

    
    O (previously sparged with Argon for 30 minutes) via syringe.
    
  • Causality: Water is essential in this reaction to dissolve the K

    
    PO
    
    
    
    base and facilitate the formation of the reactive boronate complex during the transmetalation step.

Step 3: Thermal Activation and Reaction

  • Action: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 4–12 hours.

  • Causality: The elevated temperature provides the activation energy required for the bulky XPhos ligand to form the active, monoligated Pd(0) species and drives the reductive elimination step.

Step 4: In-Process Monitoring (Self-Validation)

  • Action: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Causality: Do not rely solely on time. The reaction is complete only when the

    
     241/243 peak of the starting material is fully consumed. If starting material remains but the boronic acid is consumed (due to protodeboronation), add an additional 0.5 equiv of boronic acid.
    

Step 5: Workup and Isolation

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. (Referenced contextually for Buchwald-Hartwig amination principles). Available at:[Link]

Sources

2-Bromo-4-(trifluoromethyl)pyridin-3-amine: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Safety & Handling Guide Content Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a high-value halogenated heterocyclic intermediate. Its structural duality—offering an electrophilic handle (C-Br) for cross-coupling and a nucleophilic amine (C-NH₂) for heterocyclization—makes it a linchpin in the synthesis of PI3K/mTOR kinase inhibitors and advanced agrochemicals.

However, this utility comes with a significant safety burden. As a fluorinated aminopyridine, it presents a complex hazard profile combining the acute toxicity of halogenated pyridines with the potential sensitization risks of aniline derivatives. This guide synthesizes predicted toxicological data with "Defense-in-Depth" industrial hygiene strategies to ensure safe integration into research workflows.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Accurate identification is the first step in safety. This compound is often confused with its regioisomers (e.g., the 2-amino-4-trifluoromethyl analog). Verify identity via CAS and NMR before use.

Table 1: Substance Identification
PropertyData
Chemical Name 2-Bromo-4-(trifluoromethyl)pyridin-3-amine
CAS Number 1806047-36-8
Molecular Formula C₆H₄BrF₃N₂
Molecular Weight 241.01 g/mol
SMILES NC1=C(C(F)(F)F)C=CN=C1Br
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.
pKa (Predicted) ~2.5 (Pyridine N), ~ -1.0 (Aniline N) [Electron-deficient ring reduces basicity]

Hazard Identification & Toxicology Logic

Note: Experimental toxicological data for this specific isomer is limited. The following classification is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Bromo-4-(trifluoromethyl)pyridine) and standard protocols for halogenated aminopyridines.

GHS Classification (Predicted)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Toxicological Mechanism
  • Metabolic Activation: The pyridine ring, deactivated by the -CF₃ group, is resistant to oxidation. However, the amino group can undergo N-hydroxylation, potentially leading to reactive intermediates capable of protein haptenization (sensitization risk).

  • Fluorine Effect: The trifluoromethyl group increases lipophilicity (LogP ~2.5), enhancing bioavailability and skin permeation compared to non-fluorinated analogs.

  • Acute Reactivity: As an electron-deficient heteroaromatic amine, it can act as a skin sensitizer. Direct contact may cause delayed dermatitis.

"Defense-in-Depth" Handling Strategy

Relying solely on PPE is a failure of safety planning. We utilize a tiered defense strategy prioritizing engineering controls.

Tier 1: Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Control: Fluorinated powders are often static-prone. Use anti-static weighing boats and ionizers to prevent aerosolization during transfer.

Tier 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient breakthrough times for fluorinated pyridines in organic solvents.

  • Gloves: Double-gloving protocol is mandatory .

    • Inner Layer: 4 mil Nitrile (Dexterity).

    • Outer Layer: 8 mil Nitrile or Laminate (Chemical Resistance).

  • Respiratory: If working outside a hood (strongly discouraged), a Full-Face Respirator with P100/OV cartridges is required.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting appropriate protection based on scale and state.

PPE_Decision_Matrix Start Start: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/DMSO) StateCheck->Solution QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Solvent Type? Solution->SolventCheck Level1 Level 1: Fume Hood + Single Nitrile Gloves + Safety Glasses QuantCheck->Level1 No Level2 Level 2: Fume Hood + Double Nitrile + N95 (if open) QuantCheck->Level2 Yes SolventCheck->Level2 Polar/Aprotic (DMSO) Level3 Level 3: Barrier Gloves (Laminate) + Face Shield + Splash Apron SolventCheck->Level3 Penetrating (DCM/THF)

Figure 1: Risk-based PPE selection logic. Note that solvents like DCM significantly degrade glove performance, necessitating barrier laminates.

Emergency Response Protocols

In the event of exposure, immediate action is critical. The lipophilic nature of the compound means skin absorption continues until thoroughly decontaminated.

Self-Validating Decontamination Workflow
  • Skin Contact:

    • Immediate: Drench with water for 5 minutes.

    • Secondary: Wash with Polyethylene Glycol (PEG-400) or mild soap. Why? Lipophilic compounds are poorly removed by water alone; PEG acts as a solubilizer.

    • Verification: Check for erythema (redness) which may be delayed 12-24 hours.

  • Eye Contact:

    • Flush for 15 minutes minimum.[2][1]

    • Do not use neutralizing agents (acids/bases) as this exacerbates tissue damage.

  • Spill Cleanup:

    • Solid: Wet-sweep using an inert solvent-dampened pad to prevent dust.

    • Liquid: Absorb with Vermiculite. Do not use combustible materials (paper towels) for large spills.

Visualization: Emergency Response Logic

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Drench (H2O) 5 mins 2. Wash with PEG-400/Soap 3. Monitor 24hrs Skin->Act_Skin Act_Eye 1. Flush 15 mins (Eye Wash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if dyspneic 3. Medical Eval Inhal->Act_Inhal

Figure 2: Triage and response workflow for accidental exposure events.

Synthesis & Reactivity Context[1]

For the medicinal chemist, safety extends to chemical stability. The electron-withdrawing nature of the -CF₃ and -Br groups makes the amine less nucleophilic but the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).

Stability & Storage[12]
  • Acid Sensitivity: The amine is weakly basic. Strong acids may protonate it, but the salt may be hygroscopic.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizing agents.[1] The C-Br bond is labile to Lithium-Halogen exchange; ensure anhydrous conditions if using organolithiums to prevent runaway exotherms.

Key Applications
  • Suzuki-Miyaura Coupling: The C-Br bond is the primary reactive site.

  • Buchwald-Hartwig Amination: Used to functionalize the C-Br position with secondary amines.

  • Sandmeyer Reaction: The C-NH₂ can be converted to other halides or nitriles, though this generates diazonium intermediates which are explosive hazards if allowed to dry.

References

  • Note: Used as the primary analog for toxicological profiling.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Halogenated Pyridines. Retrieved March 5, 2026, from [Link]

Sources

Strategic Sourcing and Chemical Utility of 3-Amino-4-trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility, synthesis, and sourcing strategies for 3-Amino-4-trifluoromethylpyridine , a high-value heterocyclic building block.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers[1]

Executive Summary

In the landscape of modern drug discovery, 3-Amino-4-trifluoromethylpyridine (CAS 175204-80-5) has emerged as a "privileged scaffold."[1][2] Its structural utility lies in the unique electronic and steric interplay between the electron-withdrawing trifluoromethyl (-CF3) group and the nucleophilic amino (-NH2) group.[2] This motif is critical in the development of kinase inhibitors, agrochemicals, and allosteric modulators where metabolic stability and lipophilicity (LogP) must be finely tuned.[1]

This guide provides a technical deep-dive into the synthesis, quality attributes, and strategic sourcing of this derivative, moving beyond simple catalog listings to ensure researchers select high-fidelity starting materials.

The Fluorine Effect: Chemical Architecture

The 3-amino-4-trifluoromethylpyridine scaffold offers distinct advantages over non-fluorinated analogues (e.g., 3-aminopyridine) or regioisomers (e.g., 2-amino-4-trifluoromethylpyridine).[2]

  • Metabolic Blocking: The -CF3 group at the C4 position effectively blocks oxidative metabolism (P450-mediated hydroxylation) at the most vulnerable site of the pyridine ring, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • pKa Modulation: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen and the exocyclic amine. This reduction in basicity often improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability.[2]

  • Orthogonal Reactivity: The C3-amino group serves as a versatile handle for Sandmeyer reactions, Buchwald-Hartwig couplings, or amide formations, allowing the rapid construction of complex libraries.[1]

Synthesis & Manufacturing Pathways

Understanding the synthetic origin of the material is crucial for anticipating impurity profiles. Unlike simple pyridines, this derivative is rarely made via direct electrophilic substitution due to the deactivated nature of the pyridine ring.[1]

The "Gold Standard" Route: Curtius Rearrangement

For pharmaceutical-grade applications requiring high regiochemical purity (>99%), the Curtius Rearrangement of 4-(trifluoromethyl)nicotinic acid is the preferred synthetic pathway. This method avoids the formation of difficult-to-separate regioisomers common in nucleophilic aromatic substitution (SNAr) approaches.[2]

Mechanism & Workflow:
  • Precursor: 4-(Trifluoromethyl)nicotinic acid.[2][3]

  • Activation: Conversion to the acyl azide using Diphenylphosphoryl azide (DPPA).[2]

  • Rearrangement: Thermal decomposition to the isocyanate intermediate.

  • Hydrolysis: Acidic hydrolysis to yield the free amine.[2]

SynthesisPathway Start 4-(Trifluoromethyl) nicotinic acid Step1 Acyl Azide Formation Start->Step1 DPPA, Et3N t-BuOH, Reflux Step2 Isocyanate Intermediate Step1->Step2 Curtius Rearrangement (-N2) End 3-Amino-4- trifluoromethylpyridine Step2->End Hydrolysis (HCl/H2O)

Figure 1: The Curtius Rearrangement pathway ensures regiospecificity, eliminating 2-amino impurities.[2]

Alternative Route: De Novo Ring Construction

Some suppliers utilize a condensation approach involving ethyl 4,4,4-trifluoroacetoacetate and enamine precursors.[1] While scalable, this route can introduce cyclization byproducts and requires rigorous purification to remove partially fluorinated impurities.[1]

Critical Quality Attributes (CQAs)

When evaluating a supplier's Certificate of Analysis (CoA), the following parameters are non-negotiable for drug development applications:

Quality AttributeSpecificationRationale
Purity (HPLC) ≥ 98.0%Lower purity risks side-reactions in sensitive metal-catalyzed couplings.[2]
Regioisomer Content < 0.5%Specifically check for 2-amino-4-trifluoromethylpyridine .[1][2] This isomer has vastly different biological activity and is difficult to separate downstream.[2]
Water Content < 0.5%The amine is hygroscopic; excess water interferes with anhydrous coupling reactions (e.g., using NaH or LiHMDS).
Halogenated Impurities < 0.1%Residual chlorinated intermediates (from acid chloride formation) can poison Palladium catalysts.[2]

Experimental Protocol: Functionalization

Objective: Synthesis of a 3-Amido-4-trifluoromethylpyridine derivative (General Procedure). Note: This protocol demonstrates the nucleophilicity of the amine despite the deactivating -CF3 group.

Reagents:

  • 3-Amino-4-trifluoromethylpyridine (1.0 equiv)[2][4][5]

  • Acyl Chloride (1.1 equiv)[2]

  • Pyridine (solvent/base) or DCM/Et3N[2]

  • DMAP (0.1 equiv, catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Amino-4-trifluoromethylpyridine (1.0 mmol) in anhydrous DCM (5 mL) under an inert Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.0 equiv) followed by DMAP (0.1 equiv).[2] The DMAP is critical to overcome the reduced nucleophilicity of the amine caused by the ortho-CF3 group.

  • Acylation: Cool the solution to 0°C. Dropwise add the Acyl Chloride (1.1 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.[1][6]

  • Purification: Flash chromatography is usually required to remove unreacted amine.[2]

Supplier Evaluation Framework

Selecting a supplier requires balancing cost with technical risk.[2] Use the decision framework below to categorize suppliers.

SupplierSelection Start Evaluate Supplier CheckRoute Is Synthesis Route Disclosed? Start->CheckRoute RouteKnown Yes (Curtius/Specific) CheckRoute->RouteKnown RouteUnknown No / Generic CheckRoute->RouteUnknown CheckData Does CoA list Regioisomer Impurities? RouteKnown->CheckData Risk HIGH RISK (Require Batch Sample) RouteUnknown->Risk DataGood Yes (<0.5%) CheckData->DataGood DataBad No / Only 'Total Purity' CheckData->DataBad Approve APPROVED SOURCE (High Fidelity) DataGood->Approve DataBad->Risk

Figure 2: Decision matrix for qualifying suppliers of fluorinated heterocycles.

Sourcing Recommendations:
  • Catalog Suppliers (mg to g scale): Ideal for initial SAR exploration.[2] Ensure the supplier provides H-NMR confirming the substitution pattern (singlet at C2, doublet at C5/C6).

  • Custom Synthesis Houses (kg scale): For scale-up, request the Curtius route specifically.[2] Avoid suppliers using "black box" methods that may rely on separation of isomer mixtures, as batch-to-batch variability can be high.[1][2]

References

  • Synthesis of Trifluoromethylpyridines

    • Title: "Trifluoromethylpyridine: Its chemistry and applications"[7][8]

    • Source: Research Outreach (2023)[2][7]

    • URL:[Link]

  • Process Chemistry of Nicotinic Acid Derivatives

    • Title: "A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid" (Analogous Methodology)
    • Source: Thieme Connect (Synthesis 2010)[2]

  • Chemical Data & Identification

    • Title: "3-Amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5) Product Entry"
    • Source: CymitQuimica[2]

  • Drug Applications (Pexidartinib Context)

    • Title: "Pexidartinib (PLX3397) | Drug Information"[2]

    • Source: ChemicalBook[2]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In the development of advanced agrochemicals and pharmaceuticals, 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) serves as a highly versatile fluorinated N-heterocyclic building block. The trifluoromethylpyridine (TFMP) moiety is prized in discovery chemistry for its ability to profoundly influence a compound's metabolic stability, lipophilicity, and target binding affinity.

Derivatization of this scaffold is most frequently achieved at the C-2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling. However, achieving high yields requires navigating the substrate's unique electronic and steric environment. This application note provides a comprehensive, causality-driven guide to successfully coupling this challenging substrate.

Mechanistic Causality & Experimental Design

To design a successful coupling reaction, one must understand the "push-pull" electronic system of this specific pyridine derivative:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing

    
     group at C-4, combined with the inherent electronegativity of the pyridine nitrogen, drastically reduces the electron density of the aromatic ring. This electron deficiency makes the C-Br bond highly susceptible to oxidative addition by the 
    
    
    
    catalyst, rendering this step exceptionally fast.
  • The Free Amine Liability: The primary amino group (

    
    ) at C-3 is a potential competitive ligand. If unmanaged, it can coordinate with the palladium center, leading to catalyst poisoning or off-target Buchwald-Hartwig amination.
    
  • Transmetalation as the Bottleneck: Because oxidative addition is rapid, transmetalation becomes the rate-limiting step. The choice of base and the use of a biphasic solvent system (e.g., DME/

    
    ) are critical. The water dissolves the inorganic base, generating the reactive arylboronate species at the solvent interface, which is required to transfer the aryl group to the 
    
    
    
    complex [1].

To mitigate amine coordination and drive transmetalation, catalyst and base selection must be tailored to the specific electronic nature of the boronic acid partner.

ConditionSelection Boronic Aryl Boronic Acid Partner Unobstructed Electron-Neutral (e.g., Phenylboronic acid) Boronic->Unobstructed EDG Electron-Rich (e.g., 4-Methoxyphenylboronic acid) Boronic->EDG Heteroaryl Heteroaryl (e.g., Thiophen-2-ylboronic acid) Boronic->Heteroaryl Cond1 Catalyst: Pd(PPh3)4 Base: K2CO3 Solvent: Dioxane / H2O Unobstructed->Cond1 Cond2 Catalyst: Pd(dppf)Cl2 Base: Na2CO3 Solvent: DME / H2O EDG->Cond2 Cond3 Catalyst: Pd(PPh3)4 Base: Cs2CO3 Solvent: Toluene / EtOH / H2O Heteroaryl->Cond3

Fig 1: Decision matrix for selecting optimal Suzuki-Miyaura conditions based on the boronic acid.

Validated Quantitative Data

The following table summarizes the optimized coupling conditions for 2-Bromo-4-(trifluoromethyl)pyridin-3-amine across different classes of boronic acids, based on validated supplier data [1].

Boronic Acid PartnerCatalyst / LigandBaseSolvent SystemResulting Product
Phenylboronic acid


Dioxane /

2-Phenyl-4-(trifluoromethyl)pyridin-3-amine
4-Methoxyphenylboronic acid


DME /

2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridin-3-amine
Thiophen-2-ylboronic acid


Toluene / EtOH /

2-(Thiophen-2-yl)-4-(trifluoromethyl)pyridin-3-amine

Note: For electron-rich boronic acids (like 4-Methoxyphenylboronic acid), the bidentate ligand dppf is utilized. Its wider bite angle accelerates reductive elimination and sterically shields the palladium center from the substrate's free amine.

Catalytic Workflow

The reaction follows a highly specific kinetic pathway dictated by the fluorinated pyridine.

SuzukiWorkflow Start 1. Substrate Activation C-Br Oxidative Addition TransMet 2. Transmetalation Boronate Formation Start->TransMet Fast (Electron-Deficient Pyridine) RedElim 3. Reductive Elimination C-C Bond Formation TransMet->RedElim Rate-Limiting (Base-Dependent) Prod 4. Catalyst Regeneration Pd(0) Recycled RedElim->Prod Product Release Prod->Start Cycle Repeats

Fig 2: Catalytic cycle highlighting the kinetic dependencies of the fluorinated pyridine substrate.

Self-Validating Experimental Protocol

The following is a detailed, step-by-step protocol for the coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with an electron-rich boronic acid (e.g., 4-Methoxyphenylboronic acid). This protocol is designed as a self-validating system , containing built-in diagnostic checks to ensure reaction integrity at every stage.

Step 1: Reagent Preparation & Degassing
  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv),

    
     (0.05 equiv, 5 mol%), and 
    
    
    
    (2.5 equiv).
  • Atmosphere Exchange: Seal the flask with a rubber septum. Apply high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the irreversible oxidation of the active

      
       species to inactive 
      
      
      
      and accelerates the homocoupling of the boronic acid.
    • Validation Check: The solid mixture should remain a free-flowing powder with a distinct orange/red hue from the pre-catalyst.

Step 2: Solvent Addition & Activation
  • Solvent Preparation: In a separate flask, prepare a 4:1 (v/v) mixture of 1,2-Dimethoxyethane (DME) and deionized water. Sparge the solvent mixture with Nitrogen for 15 minutes.

  • Addition: Syringe the degassed DME/

    
     mixture into the Schlenk flask.
    
    • Causality: The biphasic system ensures the organic substrate remains in the DME phase while the

      
       dissolves in the aqueous phase, generating the active boronate at the phase boundary.
      
    • Validation Check: Upon addition, two distinct liquid phases should be visible under stirring.

Step 3: Reaction Execution & Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath at 90°C. Stir vigorously (800+ RPM) to maximize the surface area of the biphasic interface.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3) after 2 hours.

    • Validation Check: As the reaction reaches 90°C, the mixture should transition to a deep, homogeneous dark red/brown color, indicating active catalytic cycling. Warning: If a heavy black precipitate forms (Palladium black), the catalyst has aggregated due to poor degassing or insufficient ligand stabilization, and the reaction will stall.

Step 4: Workup & Isolation
  • Quenching: Once complete consumption of the starting material is confirmed, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3x).

    • Validation Check: Test the pH of the aqueous layer; it should be distinctly basic (pH ~9-10). If it is neutral or acidic, the base was consumed by side reactions, explaining any stalled transmetalation.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

    • Validation Check: The target product, 2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridin-3-amine, will elute as a highly UV-active band (detectable at 254 nm).

References

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development. However, the palladium-catalyzed carbon-nitrogen (C-N) cross-coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine presents a unique matrix of steric and electronic challenges. This application note provides a comprehensive, self-validating protocol for the chemoselective Buchwald-Hartwig amination of this substrate at the C2 position, utilizing rational catalyst design to overcome competitive side reactions.

Substrate Profiling & Mechanistic Rationale

To achieve high yields, experimental choices must be grounded in the specific physicochemical properties of the substrate[1]:

  • Electronic Activation vs. Steric Hindrance: The C2-Br bond is highly activated toward oxidative addition by the electron-deficient pyridine core and the strongly electron-withdrawing trifluoromethyl (-CF3) group at C4[1]. However, the ortho-CF3 and ortho-NH2 groups create a sterically encumbered environment that can severely retard the amine coordination and reductive elimination steps.

  • Chemoselectivity & Catalyst Poisoning: The unprotected primary amine at C3 is a competitive nucleophile. Under improper conditions, it can lead to intermolecular homocoupling or irreversible coordination to the palladium center (catalyst poisoning)[1].

  • Causality in Reagent Selection:

    • Catalyst (Pd(OAc)₂): Preferred over Pd₂(dba)₃ because the dibenzylideneacetone (dba) ligands can compete with the substrate for the active Pd(0) center, slowing down oxidative addition in sterically hindered systems[2].

    • Ligand (Xantphos or BrettPhos): Bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate biaryl phosphines (e.g., BrettPhos) are mandatory[3]. Their steric bulk prevents the formation of off-cycle bis-amine palladium complexes and enforces the necessary geometry to accelerate reductive elimination—the rate-limiting step for this substrate[4].

    • Base (Cs₂CO₃): A mild, inorganic base like cesium carbonate is critical. Stronger bases (e.g., NaOtBu) risk deprotonating the internal C3-NH2 group, triggering unwanted intramolecular cyclization or oligomerization[2].

Catalytic Cycle Visualization

The following diagram illustrates the tailored catalytic pathway, highlighting where the specific steric and electronic parameters of the substrate interact with the palladium complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C2-Br) Pd0->OA + Substrate Coord Amine Coordination (Exogenous Amine) OA->Coord + HNR2 Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot + Base RE Reductive Elimination (C-N Bond Formation) Deprot->RE - Base-HBr RE->Pd0 Catalyst Regeneration Product C2-Aminated Product RE->Product Substrate 2-Bromo-4-(CF3)pyridin-3-amine Substrate->OA

Catalytic cycle of the Buchwald-Hartwig amination tailored for 2-bromo-pyridin-3-amine derivatives.

Reaction Optimization Data

The table below summarizes high-throughput optimization data for coupling 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with a standard secondary amine (morpholine). The data demonstrates the critical nature of ligand and base selection[5].

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (5 mol%)BINAP (10 mol%)NaOtBuToluene10015% (Extensive side reactions)
2Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Cs₂CO₃Dioxane10045% (Incomplete conversion)
3Pd(OAc)₂ (5 mol%)BrettPhos (10 mol%)K₃PO₄Toluene11072% (Clean profile)
4 Pd(OAc)₂ (5 mol%) Xantphos (10 mol%) Cs₂CO₃ Toluene 110 >95% (Optimal)

Note: Conversion determined by LC-MS integration at 254 nm. Entry 4 provides the optimal balance of reactivity and chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific visual and analytical checkpoints, the operator can confirm the integrity of the catalytic cycle in real-time[6].

Workflow Prep Inert Prep (Catalyst + Ligand) Substrate Substrate & Base Addition Prep->Substrate Solvent Degassed Solvent Introduction Substrate->Solvent Heat Thermal Activation (110 °C) Solvent->Heat Monitor LC-MS Monitoring (Self-Validation) Heat->Monitor Workup Celite Filtration & Concentration Monitor->Workup

Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig cross-coupling.

Phase 1: Inert Preparation & Reagent Assembly
  • Glassware Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

  • Solid Reagent Loading: Under a positive flow of Argon, charge the tube with:

    • 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv, 1.0 mmol, 241.0 mg)

    • Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

    • Xantphos (0.10 equiv, 10 mol%, 57.8 mg)

    • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Liquid Reagent Addition: Add the exogenous amine (e.g., morpholine, 1.5 equiv, 1.5 mmol, 130.7 µL) via a gas-tight microsyringe.

Phase 2: Solvent Degassing & Thermal Activation
  • Solvent Introduction: Add anhydrous Toluene (10 mL, 0.1 M concentration).

  • Degassing (Critical Step): Sparge the mixture with Argon for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich phosphine ligand and the active Pd(0) species, irreversibly halting the catalytic cycle.

  • Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 RPM) to ensure the heterogeneous Cs₂CO₃ remains suspended.

Phase 3: Reaction Monitoring & Workup
  • Self-Validation Checkpoint (Visual): Within 15-30 minutes of heating, the solution should transition from a dark reddish-brown to a homogeneous yellow or vibrant orange. This color shift validates the reduction of Pd(II) to the active, ligand-bound Pd(0) species. If the solution turns opaque black, palladium black has precipitated, indicating catalyst death.

  • Analytical Monitoring: After 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Quenching: Upon complete consumption of the starting material, remove the vessel from the heat and cool to room temperature.

  • Filtration: Dilute the mixture with Ethyl Acetate (10 mL) and filter through a 1-inch pad of Celite to remove the inorganic base and spent catalyst. Rinse the pad with an additional 20 mL of Ethyl Acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Analytical Checkpoints & Troubleshooting

To ensure trustworthiness, verify the reaction progress using the following analytical markers:

  • Starting Material Signature: The starting material exhibits a distinct isotopic doublet in MS due to the presence of Bromine (

    
    Br and 
    
    
    
    Br in a ~1:1 ratio) at m/z 241 and 243[1]. The complete disappearance of this doublet is the primary indicator of successful oxidative addition.
  • Troubleshooting Catalyst Deactivation: If LC-MS shows unreacted starting material after 12 hours alongside a black precipitate, the catalyst has decomposed. This is typically caused by insufficient degassing or wet solvent. Restart the reaction, ensuring rigorous freeze-pump-thaw degassing of the toluene prior to addition.

  • Troubleshooting Chemoselectivity: If LC-MS reveals a mass corresponding to [2M - HBr], intermolecular homocoupling of the substrate has occurred. This indicates that the exogenous amine is either too sterically hindered or the ligand bite angle is insufficient to enforce selectivity. Switch the ligand to BrettPhos to favor the coupling of primary/secondary exogenous amines[4].

References

  • The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation Source: ACS Publications URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed (National Institutes of Health) URL:[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University URL:[Link]

  • Buchwald-Hartwig Coupling Source: Organic Synthesis URL:[Link]

Sources

Cyclization of 3-amino-2-bromopyridines to bicyclic heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced cyclization protocols for 3-amino-2-bromopyridine , a critical scaffold in the synthesis of fused bicyclic heterocycles.

Unlike its isomer (2-amino-3-bromopyridine) which yields 7-azaindoles, 3-amino-2-bromopyridine is the specific precursor for 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) , imidazo[4,5-b]pyridines , and pyrido[2,3-b]pyrazines .

Executive Summary & Scaffold Versatility

The 3-amino-2-bromopyridine scaffold contains adjacent nucleophilic (C3-amine) and electrophilic (C2-bromide) sites, enabling versatile annulation strategies. This orthogonality allows for:

  • Sonogashira/Cyclization: Access to 4-azaindoles (1H-pyrrolo[3,2-b]pyridines).[1]

  • Pd-Catalyzed Amidation: Access to imidazo[4,5-b]pyridines .

  • Sequential Amination/Condensation: Access to pyrido[2,3-b]pyrazines .

Critical Isomer Distinction:

  • 3-Amino-2-bromopyridine

    
    4-Azaindole  (Pyrrolo[3,2-b]pyridine).
    
  • 2-Amino-3-bromopyridine

    
    7-Azaindole (Pyrrolo[2,3-b]pyridine).[2]
    
  • Note: Researchers must verify the starting isomer to ensure the correct fused system is targeted.

Application I: Synthesis of 4-Azaindoles (1H-Pyrrolo[3,2-b]pyridines)

The most direct application of 3-amino-2-bromopyridine is the synthesis of 4-azaindoles via a Sonogashira cross-coupling followed by intramolecular cyclization.

Mechanism of Action[3]
  • Sonogashira Coupling: Pd/Cu-catalyzed coupling of a terminal alkyne at the C2-Br position.

  • Cyclization: The C3-amino group attacks the alkyne (typically 5-endo-dig) to close the pyrrole ring.

AzaindoleMechanism Start 3-Amino-2-bromopyridine Inter1 Pd(II) Oxidative Addition Complex Start->Inter1 Pd(0) Inter2 3-Amino-2-alkynylpyridine (Intermediate) Inter1->Inter2 Terminal Alkyne CuI, Base Cyclization Intramolecular Cyclization (5-endo-dig) Inter2->Cyclization Heat/Base Product 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) Cyclization->Product -H+

Figure 1: Reaction pathway for the conversion of 3-amino-2-bromopyridine to 4-azaindole.

Detailed Protocol: One-Pot Sonogashira/Cyclization

Target: 2-Phenyl-1H-pyrrolo[3,2-b]pyridine Scale: 1.0 mmol

Reagents:

  • 3-Amino-2-bromopyridine (173 mg, 1.0 mmol)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • DMF (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial with 3-amino-2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous DMF and Et₃N via syringe. Stir at room temperature for 10 minutes to ensure catalyst solubilization.

  • Alkyne Addition: Add phenylacetylene dropwise.

  • Coupling & Cyclization: Heat the reaction block to 100°C for 12–16 hours. (Monitor by TLC/LCMS for disappearance of the intermediate alkyne).

    • Note: If the intermediate 3-amino-2-alkynylpyridine persists, increase temperature to 120°C or add a stronger base (e.g., KOtBu) to force cyclization.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). 4-Azaindoles are polar; expect elution at 40–60% EtOAc.

Application II: Synthesis of Imidazo[4,5-b]pyridines

This scaffold is accessed via a Pd-catalyzed urea cyclization.[4] This method allows for the introduction of diversity at the N1 and N3 positions.

Workflow Overview
  • Urea Formation: Reaction of 3-amino-2-bromopyridine with an isocyanate or carbamoyl chloride.

  • Pd-Catalyzed Cyclization: Intramolecular C-N bond formation displacing the C2-bromide.

Detailed Protocol: Pd-Catalyzed Urea Cyclization

Target: 1-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Step 1: Urea Formation [5]

  • Dissolve 3-amino-2-bromopyridine (1.0 mmol) in DCM (5 mL).

  • Add Phenyl Isocyanate (1.1 mmol) at 0°C.

  • Stir at RT for 2 hours. The urea often precipitates. Filter and wash with cold DCM.

Step 2: Cyclization

  • Reagents: Urea intermediate (0.5 mmol), Pd₂dba₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv), Dioxane (anhydrous).

  • Reaction: Heat at 100°C for 4–6 hours under Argon.

  • Mechanism: The Pd(0) inserts into the C2-Br bond. The distal urea nitrogen coordinates and undergoes reductive elimination to form the 5-membered ring.

  • Purification: The product is often highly crystalline. Recrystallization from EtOH is recommended before chromatography.

Application III: Synthesis of Pyrido[2,3-b]pyrazines

Accessing the 6-membered fused ring requires a 2,3-diaminopyridine intermediate. 3-amino-2-bromopyridine is the ideal precursor for generating unsymmetrical diamines via Buchwald-Hartwig coupling.

Protocol: Sequential Amination & Condensation

Phase A: Synthesis of N2-Substituted-2,3-diaminopyridine

  • Coupling: React 3-amino-2-bromopyridine with a primary amine (R-NH₂) using Pd₂(dba)₃ / BINAP and NaOtBu in Toluene at 100°C.

    • Selectivity: The C2-Br is more reactive than the C3-NH₂ in oxidative addition, allowing selective displacement of the bromine while retaining the C3-amine.

  • Isolation: Obtain the 2-(R-amino)-3-aminopyridine intermediate.

Phase B: Condensation to Pyrido[2,3-b]pyrazine

  • Reagents: Diamine intermediate (1.0 mmol), Glyoxal (40% aq, 1.2 equiv) or Benzil (1.0 equiv).

  • Conditions: Ethanol, reflux, 2 hours. (Optional: catalytic acetic acid).

  • Result: Formation of the pyrazine ring fused to the pyridine.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Incomplete Cyclization (App 1) Temperature too low; Base too weak.Increase T to 120°C; Switch Et₃N to KOtBu or Cs₂CO₃.
Catalyst Poisoning Free amine coordination to Pd.Use bidentate ligands (Xantphos, BINAP) to stabilize Pd.
Regioselectivity (App 3) Competition from C3-amine.Use non-nucleophilic bases (Cs₂CO₃) and bulky ligands (BrettPhos) to favor C2-Br insertion.
Low Yield (App 2) Hydrolysis of Urea.Ensure anhydrous Dioxane; Avoid protic solvents during cyclization.

References

  • BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. Retrieved from

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[5] Efficient access to cyclic ureas via Pd-catalyzed cyclization.[4][5][6] Organic Letters, 8(15), 3311-3314.

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1764-1767.

  • Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles.[7] Molecules, 23(11), 2967.

  • Yugandar, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis. Molecules, 23(10), 2673.

Sources

Using 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in Kinase Inhibitor Synthesis

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a high-value heterocyclic building block designed for the synthesis of "privileged scaffolds" in kinase inhibitor discovery. Its structural uniqueness lies in the orthogonal reactivity of the C2-bromide and C3-amine, combined with the C4-trifluoromethyl group which imparts critical pharmacological properties:

  • Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the C4 position, a common clearance pathway for pyridine-based drugs.

  • Lipophilicity: Increases membrane permeability and alters the electronic profile of the pyridine ring, affecting hydrogen bond capability in the ATP-binding pocket.

  • Divergent Synthesis: Serves as the linchpin precursor for two major kinase inhibitor classes: 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and 3H-imidazo[4,5-b]pyridines .

This guide details the optimized protocols for transforming this intermediate into these bioactive cores, supported by mechanistic insights and troubleshooting parameters.

Chemical Profile & Handling

PropertySpecification
CAS Number 1806047-36-8
Formula C₆H₄BrF₃N₂
MW 241.01 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Safety Irritant (Skin/Eye).[1] Handle in a fume hood.

Synthetic Utility & Pathways

The strategic value of this scaffold is its ability to undergo divergent cyclization . The C2-Br and C3-NH₂ motifs allow for the construction of 5,6-fused bicyclic systems essential for ATP-competitive inhibition.

Pathway A: Synthesis of 4-(Trifluoromethyl)-7-azaindoles

Target Class: BRAF (e.g., Vemurafenib analogs), JAK, and CSF1R inhibitors. Mechanism: Sonogashira coupling followed by intramolecular cyclization.

Pathway B: Synthesis of 4-(Trifluoromethyl)-imidazo[4,5-b]pyridines

Target Class: Aurora Kinase, FLT3, and PAK4 inhibitors. Mechanism: Buchwald-Hartwig amination (or SₙAr) followed by cyclocondensation.

Figure 1: Divergent synthesis of key kinase inhibitor scaffolds from the common precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the 7-Azaindole Core

This protocol yields a 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a bioisostere of the indole core found in Vemurafenib [1].

Step 1: Sonogashira Coupling

  • Reagents:

    • Substrate: 1.0 eq (2-Bromo-4-(trifluoromethyl)pyridin-3-amine)

    • Alkyne: 1.2 eq (Trimethylsilylacetylene or functionalized alkyne)

    • Catalyst: 5 mol% PdCl₂(PPh₃)₂

    • Co-catalyst: 10 mol% CuI

    • Base: 3.0 eq Et₃N

    • Solvent: Anhydrous DMF (0.2 M)

  • Procedure:

    • Charge a dried Schlenk flask with substrate, Pd-catalyst, and CuI under Argon.

    • Add degassed DMF and Et₃N.

    • Add alkyne dropwise.

    • Heat to 80°C for 4-6 hours . Monitor by LC-MS (Target mass: M+Alkynyl).

    • Note: The 3-amino group is weakly nucleophilic and typically does not interfere, but high temperatures (>100°C) may cause side reactions.

Step 2: Cyclization (Indole Formation)

  • Reagents:

    • Intermediate from Step 1.[2]

    • Base: 2.0 eq KOtBu or NaH.

    • Solvent: NMP or DMF.

  • Procedure:

    • Dissolve the alkynyl-pyridine in NMP.

    • Add KOtBu at 0°C, then warm to 60°C .

    • Stir for 2 hours. The intramolecular attack of the C3-amine onto the alkyne closes the ring.

    • Workup: Quench with NH₄Cl (aq), extract with EtOAc.

    • Result: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Critical Insight: The electron-withdrawing -CF₃ group at C4 actually facilitates this cyclization by making the alkyne more electrophilic (if conjugated) or by modulating the acidity of the amine, though its steric bulk requires slightly higher temperatures than non-fluorinated analogs [2].

Protocol B: Synthesis of the Imidazo[4,5-b]pyridine Core

This scaffold is prominent in inhibitors of Aurora Kinases and FLT3 [3, 4].

Step 1: Introduction of C2-Amine (Diamine Formation) Unlike simple pyridines, the 4-CF₃ group activates the C2-position for SₙAr, often rendering expensive Pd-catalysis unnecessary if the nucleophile is primary.

  • Reagents:

    • Substrate: 1.0 eq

    • Amine: 2.0 eq (e.g., Methylamine, Cyclopropylamine, or Aniline derivative)

    • Base: 3.0 eq DIPEA (for aliphatic amines) or Cs₂CO₃ (for anilines)

    • Solvent: NMP or DMSO

  • Procedure:

    • Method A (Aliphatic Amines): Heat substrate and amine in NMP at 120°C in a sealed tube for 12h.

    • Method B (Anilines - Buchwald): If SₙAr fails, use Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq) in Toluene at 100°C.

    • Product: 2,3-Diamino-4-(trifluoromethyl)pyridine derivative.

Step 2: Ring Closure

  • Reagents:

    • Diamine intermediate.

    • Cyclizing Agent: Triethyl orthoformate (for C2-H) or CDI (for C2=O).

    • Catalyst: p-TsOH (cat.)

  • Procedure:

    • Reflux the diamine in Triethyl orthoformate (neat or with EtOH) with catalytic p-TsOH for 3 hours.

    • Concentrate and purify.[2][3][4][5]

    • Result: 1-Substituted-4-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Sonogashira Catalyst poisoning by free amineUse Pd(PPh₃)₄ instead of PdCl₂ species; ensure thorough degassing to protect the electron-deficient phosphine ligands.
Incomplete SₙAr (Route B) Deactivation by 3-NH₂The 3-amino group donates electron density, countering the 4-CF₃ activation. Use Buchwald conditions (BrettPhos or RuPhos) if thermal SₙAr is sluggish (>140°C).
Regioselectivity Issues N3 vs N2 cyclizationIn Route B, the N3 amine is less nucleophilic due to the ortho-CF₃ steric/electronic effect. Cyclization usually occurs via the more nucleophilic N2 (newly introduced amine) if it is alkylated.

References

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886. Link

  • Zhang, Z., et al. (2017). "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 60(14), 6018-6035. Link

  • Bavetsias, V., et al. (2012).[6] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721–8734.[6] Link

  • Park, J.K., et al. (2016). "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 26(15), 3662-3667. Link

  • BenchChem. (2025).[2][3][4][5] "2-Bromo-4-(trifluoromethyl)pyridin-3-amine Product Data." Link

Sources

Nucleophilic aromatic substitution (SNAr) on 2-bromo-4-trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4-trifluoromethylpyridines

Abstract

The 2-bromo-4-trifluoromethylpyridine scaffold is a privileged intermediate in medicinal chemistry, offering a strategic entry point for introducing metabolic stability via the trifluoromethyl (


) group while enabling rapid diversification at the 2-position. This guide details the optimized protocols for Nucleophilic Aromatic Substitution (SNAr) on this substrate. Unlike non-activated pyridines, the synergistic electron-withdrawing effects of the ring nitrogen and the 4-

group render the 2-bromo position highly electrophilic. We present robust methodologies for C-N, C-O, and C-S bond formation, emphasizing regiocontrol, solvent selection, and impurity management.

Introduction & Mechanistic Rationale

The Substrate: Electronic Architecture

Success in functionalizing 2-bromo-4-trifluoromethylpyridine relies on understanding its electronic bias. The substrate features two key activating elements:[1]

  • Pyridine Nitrogen (Ortho-activation): The electronegative nitrogen atom inductively withdraws electron density from the adjacent 2-carbon (

    
    -position), making it susceptible to nucleophilic attack.
    
  • 4-Trifluoromethyl Group (Para-activation): The

    
     group is a potent electron-withdrawing group (EWG). Located para to the leaving group (Br), it stabilizes the anionic intermediate (Meisenheimer complex) through strong inductive (
    
    
    
    ) and field effects.

Key Insight: While the 4-position is also electron-deficient, the presence of the good leaving group (Bromine) at the 2-position directs the nucleophile exclusively to C2. The


 group remains intact, serving as an activator rather than a leaving group under standard SNAr conditions.
Reaction Mechanism

The reaction proceeds via a classic addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex.[2]

SNAr_Mechanism Substrate 2-Bromo-4-CF3-Pyridine TS1 Transition State 1 (Attack at C2) Substrate->TS1 + Nu Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer Complex (Stabilized by N & CF3) TS1->Intermediate k1 (RDS) Product 2-Substituted-4-CF3-Pyridine Intermediate->Product k2 (Fast) LG Bromide (Br-) Intermediate->LG

Figure 1: The synergistic activation by the ring nitrogen and 4-


 group stabilizes the Meisenheimer complex, lowering the activation energy for nucleophilic attack.

Critical Experimental Parameters

Solvent Selection

Solvent choice dictates reaction rate and impurity profile.

  • Polar Aprotic (DMSO, DMF, NMP): Recommended. These solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive. Essential for weak nucleophiles or sterically hindered amines.

  • Alcohols (EtOH, iPrOH): Viable for specific cases. Useful for highly reactive amines, but can lead to solvolysis side-products (e.g., ethyl ethers) if the reaction is too slow or the alkoxide competes.

  • Non-polar (Toluene, Dioxane): Avoid for SNAr. Generally require Pd-catalysis (Buchwald-Hartwig) which is unnecessary and less atom-economical for this highly activated substrate.

Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard. Cesium carbonate is superior for difficult substrates due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
  • Organic Bases (TEA, DIPEA): Useful for primary amine nucleophiles in homogenous solutions.

  • Strong Bases (NaH, KOtBu): Required for alcohol/thiol nucleophiles to generate the reactive alkoxide/thiolate species in situ.

Application Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-amino-4-trifluoromethylpyridines.

Reagents:

  • Substrate: 2-bromo-4-trifluoromethylpyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP

Procedure:

  • Setup: Charge a reaction vial with 2-bromo-4-trifluoromethylpyridine (1.0 mmol, 226 mg) and

    
     (2.0 mmol, 276 mg).
    
  • Solvent Addition: Add anhydrous DMSO (3.0 mL). Expert Tip: Ensure DMSO is dry; water promotes hydrolysis to the pyridone.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

    • Note: Highly reactive cyclic amines (e.g., morpholine, piperidine) may proceed at Room Temperature (RT).

  • Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Nucleophile is poor/bulky.Switch solvent to NMP; increase temp to 120°C; use

.
Hydrolysis Product (Pyridone) Wet solvent or hygroscopic base.Use fresh anhydrous DMSO; store bases in desiccator.
Regioisomers Very rare.Verify starting material purity; 4-

is stable.
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-alkoxy-4-trifluoromethylpyridines.

Reagents:

  • Substrate: 2-bromo-4-trifluoromethylpyridine (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Benzyl alcohol, Trifluoroethanol)

  • Base: NaH (60% dispersion, 1.2 equiv)

  • Solvent: THF (anhydrous) or DMF (0 °C to RT)

Procedure:

  • Activation: In a dry flask under

    
    , suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
    
  • Alkoxide Formation: Add the alcohol (1.1 mmol) dropwise. Stir at 0 °C for 15–30 min until

    
     evolution ceases.
    
  • Substrate Addition: Add 2-bromo-4-trifluoromethylpyridine (1.0 mmol) as a solution in THF (1 mL).

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

    • Expert Tip: The reaction is often exothermic. Maintain cooling during addition.

  • Quench: Carefully quench with sat.

    
     solution. Extract with 
    
    
    
    or EtOAc.

Scope & Limitations

  • Steric Hindrance: Ortho-substituents on the nucleophile (e.g., tert-butylamine) significantly retard the rate. In these cases, Pd-catalyzed amination (Buchwald-Hartwig) becomes the preferred method over SNAr.

  • Nucleophile Strength:

    • Strong (Thiolates, Alkoxides): Fast reaction, often RT.

    • Moderate (Cyclic amines, primary amines): Requires mild heating (60-80 °C).

    • Weak (Anilines, Amides): Requires high heat (>120 °C) and strong bases (

      
       or NaH), or transition metal catalysis.
      

Decision Tree for Reaction Optimization:

Optimization_Tree Start Select Nucleophile Type Type1 Aliphatic Amine (Primary/Secondary) Start->Type1 Type2 Alcohol / Thiol Start->Type2 Type3 Aniline / Weak Nu Start->Type3 Cond1 Standard SNAr: DMSO, K2CO3, 80°C Type1->Cond1 Cond2 Pre-activation: NaH in THF/DMF, 0°C -> RT Type2->Cond2 Cond3 Forcing Conditions: NMP, Cs2CO3, 130°C Type3->Cond3 Try first Cond4 Switch to Pd-Catalysis (Buchwald-Hartwig) Cond3->Cond4 If fails

Figure 2: Strategic decision tree for selecting reaction conditions based on nucleophile class.

Safety & Handling

  • Hazard Identification: 2-bromo-4-trifluoromethylpyridine is an irritant and potentially harmful if swallowed.[3][4] Fluorinated pyridines can possess unpredictable toxicity profiles.

  • Chemical Compatibility: Avoid contact with strong acids which can liberate HF or HBr fumes.

  • Waste Disposal: Aqueous waste from these reactions often contains fluorinated byproducts and should be segregated into halogenated waste streams.

References

  • General Reactivity of Fluorinated Pyridines

    • BenchChem Application Notes.[1][2] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[2] Accessed Oct 2023. Link

  • Mechanistic Insights into SNAr

    • Neuman, R. "Nucleophilic Substitution Mechanisms."[5] UC Santa Barbara Chemistry Dept.Link

  • Regioselectivity Studies

    • WuXi AppTec.[3][4][6] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.Link

  • Safety Data & Handling

    • Fisher Scientific. "Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)pyridine." Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8). This scaffold is a high-value building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fluorinated heterocycles.

Structural & Electronic Profile

The substrate presents a unique "push-pull" electronic environment that dictates reactivity:

  • C2-Bromine (Electrophile): The reaction center. It is highly activated for oxidative addition due to the adjacent pyridine nitrogen (inductive effect) and the para-trifluoromethyl group (strong electron-withdrawing group, EWG).

  • C3-Amine (Nucleophile/Ligand): An electron-donating group (EDG) located ortho to the reaction site. It poses two challenges:

    • Catalyst Poisoning: The free amine can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.

    • Steric Bulk: Proximity to the C2-Br and C4-CF3 creates a crowded environment, requiring sterically accessible yet electron-rich ligands.

  • C4-Trifluoromethyl: Enhances the electrophilicity of the ring but also increases lipophilicity and alters the pKa of the adjacent amine.

Strategic Considerations

Unlike simple aryl halides, this substrate requires "Buchwald-type" precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) rather than traditional Pd(PPh3)4. The bulky biaryl phosphine ligands are essential to:

  • Prevent the C3-amine from binding to the metal center.

  • Facilitate reductive elimination in the electron-deficient pyridine system.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with aryl and heteroaryl boronic acids.

Reaction Workflow Diagram

SuzukiWorkflow cluster_opt Optimization Loop Start Substrate Preparation (Degas Solvents) Mix Catalyst & Base Addition (Glovebox or Schlenk) Start->Mix Add Pd-G3 / K3PO4 Heat Reaction Phase (80-100°C, 2-12h) Mix->Heat Inert Atm (Ar/N2) Workup Quench & Extraction (EtOAc/Water) Heat->Workup Monitor by LCMS Check Conversion > 95%? Heat->Check Purify Purification (Flash Chromatography) Workup->Purify Concentrate Check->Heat No (Add 2% Cat) Check->Workup Yes

Caption: Workflow for the Suzuki coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine, highlighting critical decision points.

Materials & Reagents
ComponentReagentEquiv.[1]Role
Substrate 2-Bromo-4-(trifluoromethyl)pyridin-3-amine1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G3 (or SPhos Pd G3)0.02 - 0.05Catalyst Source
Base K3PO4 (Tribasic, anhydrous)3.0Activator
Solvent 1,4-Dioxane : Water (4:1)0.2 MSolvent System
Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%). Note: Using G3 precatalysts ensures a defined Pd:Ligand ratio and rapid activation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. The final concentration should be approx. 0.2 M relative to the bromide.

  • Reaction: Heat the block to 80–100 °C for 2–12 hours.

    • Checkpoint: Monitor by LCMS. The product usually elutes later than the starting bromide due to increased lipophilicity.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: The XPhos ligand is bulky enough to prevent the C3-amine from binding to Palladium, while the basic conditions (K3PO4) facilitate the transmetallation of the boronic acid.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

This protocol addresses the challenge of coupling the C2-bromide with external amines to form 2,3-diaminopyridines.

Mechanistic Pathway & Ligand Selection

BuchwaldMech Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate (Ar-Br) AmineBind Amine Coordination OxAdd->AmineBind + HNR2 (Ext. Amine) Poison Catalyst Poisoning (C3-NH2 Chelation) OxAdd->Poison Unprotected C3-NH2 (If Ligand too small) Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Cycle Repeats

Caption: Catalytic cycle for Buchwald-Hartwig coupling. Note the risk of 'Poisoning' if the ligand does not shield the metal center from the substrate's own C3-amine.

Materials & Reagents
ComponentReagentEquiv.[1]Role
Substrate 2-Bromo-4-(trifluoromethyl)pyridin-3-amine1.0Electrophile
Amine Partner Primary or Secondary Amine1.2Nucleophile
Catalyst BrettPhos Pd G3 (Primary amines)RuPhos Pd G3 (Secondary amines)0.02 - 0.05Catalyst
Base NaOtBu (Sodium tert-butoxide)2.0Base
Solvent Toluene or t-Amyl Alcohol0.2 MSolvent
Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills the base (NaOtBu).

  • Charge: Add Substrate , Catalyst (BrettPhos Pd G3 for 1° amines; RuPhos Pd G3 for 2° amines), and NaOtBu to the vial.

  • Inerting: Seal and purge with Argon.

  • Liquid Addition: Add the Amine (if liquid) and anhydrous Toluene .

  • Reaction: Heat to 100 °C for 4–16 hours.

    • Note: If the substrate contains base-sensitive groups (e.g., esters), switch the base to Cs2CO3 and use t-Amyl Alcohol at 110 °C.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate.

  • Purification: Flash chromatography. Tip: Aminopyridines can streak on silica; add 1% Et3N to the eluent.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation by C3-NH2.Switch to bulky BrettPhos or tBuXPhos ligands. Increase Temp to 110°C.
Protodehalogenation (Ar-Br

Ar-H)

-Hydride elimination or moisture.
Use anhydrous solvents. Ensure base is dry. Switch solvent to CPME or Dioxane .
Homocoupling Oxidation of the boronic acid (Suzuki).Degas solvents thoroughly (Sparge with Ar for 15 min).
Starting Material Recovery Oxidative addition failure.The C4-CF3 deactivates the ring less than it activates it, but steric crowding is high. Ensure reaction temp is >80°C.

Safety & Handling

  • Fluorinated Compounds: Thermal decomposition of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine may release toxic hydrogen fluoride (HF) and nitrous oxides. Perform all reactions in a fume hood.

  • Palladium Residues: Palladium is a heavy metal. Scavenge metal residues using SiliaMetS® Thiol or similar scavengers before biological testing.

  • Base Handling: NaOtBu is hygroscopic and caustic. Handle in a glovebox or under a cone of nitrogen.

References

  • Maiti, D., et al. (2011).[2] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2] Chemical Science, 2, 57-68.[2]

  • BenchChem. (2025). "2-Bromo-4-(trifluoromethyl)pyridin-3-amine: Applications and Safety Data." BenchChem Technical Library.

  • Lutz, A., et al. (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry (via PMC).

  • Organic Chemistry Portal. (2023). "Suzuki Coupling Mechanism and Protocols."

Sources

Application Note: High-Efficiency Synthesis of Pyrido[2,3-d]pyrimidines from 3-Amino-2-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib) and dihydrofolate reductase (DHFR) inhibitors. While various synthetic routes exist, the utilization of 3-amino-2-bromopyridine as a starting material offers superior regiochemical control compared to condensation methods involving acyclic precursors.

This Application Note details two robust, field-validated protocols for converting 3-amino-2-bromopyridine into functionalized pyrido[2,3-d]pyrimidines. By leveraging Palladium-catalyzed cross-coupling technologies (Heck and Carbonylation), researchers can access diverse chemical space with high reproducibility.

Strategic Analysis: The "Linchpin" Advantage

The structural value of 3-amino-2-bromopyridine lies in its orthogonal reactivity. The C-2 bromine atom is activated for oxidative addition by Pd(0), while the C-3 amine serves as an internal nucleophile for subsequent cyclization. This "pre-installed" nitrogen orientation forces the formation of the [2,3-d] isomer, eliminating the regio-isomeric mixtures often seen when condensing aminopyrimidines with 1,3-dielectrophiles.

Mechanistic Pathway & Workflow

The following diagram illustrates the divergent synthesis pathways covered in this guide.

G Start 3-Amino-2-bromopyridine Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Path_A Route A: Heck Coupling (Acrylates) Pd_Cycle->Path_A + Alkene Path_B Route B: Carbonylation (CO Insertion) Pd_Cycle->Path_B + CO/ROH Inter_A 3-(3-aminopyridin-2-yl)acrylate Path_A->Inter_A Prod_A Pyrido[2,3-d]pyrimidin-7-ones (Kinase Inhibitor Core) Inter_A->Prod_A + Amidine/Guanidine Cyclization Inter_B 3-aminopicolinate ester Path_B->Inter_B Prod_B Pyrido[2,3-d]pyrimidine-2,4-diones (Uracil Analogs) Inter_B->Prod_B + Urea Cyclization

Figure 1: Divergent synthetic pathways from 3-amino-2-bromopyridine utilizing Pd-catalysis.

Protocol A: The Heck-Cyclization Route

Target: 7-substituted pyrido[2,3-d]pyrimidines (Kinase Inhibitor Analogs). Mechanism: Intermolecular Heck vinylation followed by intramolecular nucleophilic attack (or secondary condensation).

Materials & Reagents
ComponentRoleSpecifications
3-Amino-2-bromopyridine Substrate>97% Purity, dry
Ethyl Acrylate Coupling PartnerDistilled to remove stabilizers
Pd(OAc)₂ Catalyst Precursor99.9% trace metals basis
P(o-tol)₃ LigandTri(o-tolyl)phosphine (Bulky ligand prevents N-poisoning)
Triethylamine (Et₃N) BaseAnhydrous
DMF SolventAnhydrous, degassed
Step-by-Step Methodology
Phase 1: The Heck Coupling
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 3-amino-2-bromopyridine (1.0 equiv, 5.0 mmol) and P(o-tol)₃ (0.04 equiv).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (10 mL) and Et₃N (2.0 equiv) via syringe.

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv) quickly under a positive stream of Argon. Note: Adding the catalyst last prevents premature aggregation.

  • Reagent Addition: Add Ethyl Acrylate (1.5 equiv) dropwise.

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide (Rf ~0.4) should disappear, replaced by the highly fluorescent acrylate product (Rf ~0.3).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields Ethyl 3-(3-aminopyridin-2-yl)acrylate .

Phase 2: Cyclocondensation
  • Reactants: Dissolve the acrylate intermediate (1.0 mmol) in Ethanol (5 mL).

  • Cyclizing Agent: Add Formamidine acetate (for C2-H) or Guanidine HCl (for C2-NH₂) (1.5 equiv).

  • Base: Add NaOEt (2.0 equiv) (prepared in situ or commercial solution).

  • Reflux: Heat to reflux (78°C) for 6 hours.

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, neutralize with acetic acid and extract with DCM.

Protocol B: The Carbonylative Cyclization Route

Target: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. Mechanism: Pd-catalyzed insertion of CO to form an ester/amide, followed by ring closure with urea.

Critical Safety Note

Carbon Monoxide (CO) is a silent killer. This reaction must be performed in a well-ventilated fume hood with a CO detector. Alternatively, use solid CO surrogates like Molybdenum Hexacarbonyl [Mo(CO)₆] or reactionware designed for gas generation (e.g., two-chamber systems).

Materials & Reagents
ComponentRoleSpecifications
3-Amino-2-bromopyridine Substrate1.0 equiv
Pd(OAc)₂ / dppf Catalyst System1,1'-Bis(diphenylphosphino)ferrocene (dppf) is crucial for stability
Molybdenum Hexacarbonyl CO SourceSolid handling preferred over gas cylinders for safety
DBU Base1,8-Diazabicyclo[5.4.0]undec-7-ene
Methanol Nucleophile/SolventAnhydrous
Step-by-Step Methodology
  • Vessel Prep: Use a heavy-walled pressure vial or a microwave vial.

  • Loading: Add 3-amino-2-bromopyridine (1.0 mmol), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and Mo(CO)₆ (1.0 equiv).

  • Solvent: Add Methanol (5 mL) and DBU (2.0 equiv).

    • Why DBU? DBU acts as a base to sponge up HBr and facilitates the nucleophilic attack of methanol on the Pd-acyl intermediate.

  • Reaction: Seal the vial immediately. Heat to 100°C for 15 minutes (Microwave) or 4 hours (Oil bath).

    • Mechanism:[2][3][4][5] Mo(CO)₆ releases CO in situ. The Pd inserts into the C-Br bond, CO inserts to form Pd-Acyl, and MeOH intercepts it to form Methyl 3-aminopicolinate .

  • Cyclization (One-Pot Option):

    • Note: To convert the ester directly to the dione, add Urea (3.0 equiv) and NaOMe (2.0 equiv) directly to the crude ester mixture (after venting CO).

    • Heat to 150°C (evaporating MeOH to leave a melt) for 2 hours.

  • Workup: Dissolve the melt in water. Acidify with 1M HCl to pH 4. The pyrido[2,3-d]pyrimidine-2,4-dione will precipitate as a white/off-white solid.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Heck) Catalyst poisoning by free amineUse P(o-tol)₃ or XPhos (bulky ligands). Increase catalyst loading to 5 mol%.
Pd Black Formation Instability of Pd(0)Ensure rigorous degassing (freeze-pump-thaw). Add TBAB (tetra-n-butylammonium bromide) as a phase transfer agent/stabilizer.[1]
Regioisomers in Cyclization Incorrect ring closureVerify the intermediate by NMR. The acrylate must be at C-2. The 3-amino group is less nucleophilic than the pyridine nitrogen; use strong bases (NaOEt) to deprotonate the amine.
Low Yield (Carbonylation) CO escape or competing reactionIf using gas, ensure balloon pressure is maintained. If using Mo(CO)₆, ensure the vial is crimped tight.

References

  • Majumdar, P. et al. "Synthesis of pyrido[2,3-d]pyrimidines via Pd-catalyzed reaction of 3-amino-2-bromopyridine." Synlett, 2011.[3]

  • Lopatka, P. et al. "Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source."[6] Journal of Organic Chemistry, 2019.[6]

  • BenchChem Protocols. "Heck Reaction with 3-Bromo-4-isopropylpyridine (Analogous Protocol)." BenchChem Application Notes, 2025.

  • Shamroukh, A. H. et al. "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016.[7]

  • Tois, J. et al. "Microwave-assisted synthesis of pyrido[2,3-d]pyrimidines." Tetrahedron Letters, 2005.

Sources

Technical Application Note: Regioselective Bromination of 4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for the regioselective bromination of 4-(trifluoromethyl)pyridin-3-amine.

Introduction & Strategic Significance

The 4-(trifluoromethyl)pyridin-3-amine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. The presence of the trifluoromethyl group (


) at the C4 position introduces significant electronic deactivation and lipophilicity, while the amino group (

) at C3 provides a handle for further functionalization.

Bromination of this scaffold is a pivotal activation step, enabling subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the reaction poses a regioselectivity challenge due to the competing directing effects of the activating amine, the deactivating trifluoromethyl group, and the electron-deficient pyridine nitrogen.

The Regioselectivity Challenge[1]
  • C2 Position (Ortho): Activated by the C3-amine (ortho-director) and accessible, though flanked by the pyridine nitrogen. In 3-aminopyridines, this is the kinetically favored site for electrophilic aromatic substitution (

    
    ).
    
  • C6 Position (Para): Activated by the C3-amine (para-director) and sterically less hindered.

  • C5 Position (Meta): Deactivated by the amine (meta) and strongly deactivated by the pyridine nitrogen.

Consensus: Under standard electrophilic conditions using N-Bromosuccinimide (NBS), the reaction proceeds predominantly at the C2 position , yielding 2-bromo-4-(trifluoromethyl)pyridin-3-amine . This selectivity is driven by the strong ortho-directing effect of the amine and the stabilization of the transition state at the


-position to the nitrogen.

Reaction Mechanism & Logic

The transformation utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine (


).[1][2] Unlike elemental bromine (

), which is harsh and difficult to handle, NBS allows for mild, stoichiometric control, minimizing dibromination byproducts.
Mechanistic Pathway (Graphviz)

ReactionPathway SM 4-(trifluoromethyl) pyridin-3-amine Complex π-Complex / Transition State SM->Complex Nucleophilic Attack NBS N-Bromosuccinimide (NBS) NBS->Complex Br+ Source Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate C2-Br Bond Formation Product 2-Bromo-4-(trifluoromethyl) pyridin-3-amine (Major) Intermediate->Product Deprotonation (-H+) Succinimide Succinimide (Byproduct) Intermediate->Succinimide

Caption: Mechanistic pathway for the electrophilic bromination of 4-(trifluoromethyl)pyridin-3-amine favoring C2 substitution.

Reagent Selection Guide

The choice of brominating agent and solvent is critical for yield and purity.

ReagentSolventConditionsSelectivity (C2:C6)Pros/Cons
NBS (Preferred) DMF or MeCN

High (>95:5) Mild, easy workup, high yield.

/ AcOH
Acetic Acid

ModerateHarsh, corrosive, risk of poly-bromination.
DBDMHMeCNRTHighEfficient atom economy, but harder to remove hydantoin byproduct.
Pyridinium TribromideEthanol

ModerateGood alternative if NBS fails, but lower atom economy.

Why NBS in DMF? Polar aprotic solvents like DMF or Acetonitrile (MeCN) stabilize the polar transition state of the


 mechanism. DMF is particularly effective for solubilizing the polar aminopyridine substrate.

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 2-bromo-4-(trifluoromethyl)pyridin-3-amine on a 10 mmol scale.

Materials
  • Substrate: 4-(trifluoromethyl)pyridin-3-amine (1.62 g, 10.0 mmol).

  • Reagent: N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv). Ensure NBS is freshly recrystallized or white (not yellow).

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (20 mL).

  • Quench: Water / Saturated

    
    .
    
Workflow Diagram (Graphviz)

ExperimentalWorkflow Step1 Dissolution: Dissolve 10 mmol Substrate in 20 mL DMF Step2 Cooling: Cool solution to 0-5°C (Ice Bath) Step1->Step2 Step3 Addition: Add NBS (1.05 eq) portion-wise over 15-20 mins Step2->Step3 Step4 Reaction: Stir at 0°C for 1h, then warm to RT for 2-4h Step3->Step4 Step5 Monitoring: Check TLC/LCMS (Target: [M+H]+ = 241/243) Step4->Step5 Step6 Quench: Pour into 100 mL Ice Water (Optional: add Na2S2O3) Step5->Step6 Step7 Isolation: Extract with EtOAc (3x) OR Filter precipitate (if solid) Step6->Step7

Caption: Step-by-step experimental workflow for the NBS bromination protocol.

Detailed Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-(trifluoromethyl)pyridin-3-amine (1.62 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool to

    
    .
    
  • Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Critical: Adding NBS slowly prevents localized high concentrations that lead to dibromination.

  • Reaction: Stir at

    
     for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (
    
    
    
    ). Stir for an additional 2–4 hours.
  • Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexanes) or LCMS. The product should appear as a distinct spot/peak with a characteristic bromine isotope pattern (

    
     ratio of masses 
    
    
    
    and
    
    
    ).
  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • If a solid precipitates:[3] Stir for 30 minutes, filter the solid, wash with water (

      
      ), and dry under vacuum.
      
    • If no precipitate: Extract with Ethyl Acetate (

      
      ). Combine organic layers, wash with water (
      
      
      
      ) and brine (
      
      
      ). Dry over anhydrous
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).

Analytical Validation

The following data confirms the identity of 2-bromo-4-(trifluoromethyl)pyridin-3-amine :

  • 1H NMR (400 MHz,

    
    ):  Look for the disappearance of the C2 proton (typically the most downfield singlet around 
    
    
    
    8.5-9.0 ppm in the starting material). The product should show two aromatic signals (C5-H and C6-H) as doublets (approx
    
    
    ).
  • MS (ESI): Calculated for

    
    : 240.95. Found 
    
    
    
    : 240.9 / 242.9 (1:1 doublet for
    
    
    ).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Old/Yellow NBSRecrystallize NBS from water or use a fresh bottle.
Dibromination Excess NBS or High TempStrictly control stoichiometry (1.05 eq) and keep at

longer.
Regioisomer Mix Solvent PolaritySwitch from DMF to MeCN (Acetonitrile) to alter solvation effects.
Sticky/Oily Product Residual DMFWash organic layer thoroughly with water/LiCl solution or use MeCN as solvent.

Safety Considerations

  • NBS: Irritant and mild oxidizer. Store in a refrigerator.

  • Fluorinated Compounds: Thermal decomposition may release HF. Do not overheat.

  • Waste: Dispose of halogenated organic waste in designated containers.

References

  • BenchChem. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Product Page & Applications.Link

  • Sigma-Aldrich. 3-Bromo-4-(trifluoromethyl)pyridine and derivatives.Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link

  • National Science Foundation (NSF). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding.Link

  • ChemScene. 2-Bromo-3-(trifluoromethyl)pyridin-4-amine (Isomer comparison).Link

Sources

Troubleshooting & Optimization

Technical Guide: Regioselective Bromination of 4-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity and reactivity challenges associated with the bromination of 4-(trifluoromethyl)pyridin-3-amine . This response is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists.

Executive Summary & Chemical Logic

The Core Challenge: Brominating 4-(trifluoromethyl)pyridin-3-amine presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting an Electrophilic Aromatic Substitution (SEAr) on a substrate that contains:

  • A Strong Deactivator: The 4-trifluoromethyl group (-CF3) and the pyridine nitrogen significantly lower the HOMO energy of the ring, making it resistant to electrophilic attack.

  • A Strong Activator: The 3-amino group (-NH2) is essential to enable the reaction, but its directing effects compete with the steric and electronic constraints of the ring.

The Regioselectivity Issue: The primary issue users encounter is the competition between the C2 (ortho) and C6 (para) positions relative to the amino group.[1]

  • C2 Position (Ortho): This is the kinetically favored site due to the strong ortho-directing effect of the -NH2 group. However, it is sterically flanked by the pyridine nitrogen and the amino group.

  • C6 Position (Para): This is the sterically less hindered site and is often the thermodynamic product.

  • Observation: Under standard conditions (NBS/MeCN), the 2-bromo isomer is typically the major product. However, low conversion rates and mixtures with the 6-bromo isomer are common failure modes.

Troubleshooting & FAQ Center

Section A: Regiocontrol (C2 vs. C6)

Q1: I am obtaining a mixture of 2-bromo and 6-bromo isomers. How do I favor the 2-bromo product? A: The 2-position is the kinetic ortho-product. To favor C2:

  • Temperature Control: Maintain reaction temperatures below 0°C initially. Higher temperatures increase the energy available to overcome the activation barrier for the C6 position.

  • Solvent Choice: Use non-polar or moderately polar aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid acidic solvents (like acetic acid) at high temperatures, which can promote thermodynamic equilibration.

  • Reagent: Use N-Bromosuccinimide (NBS) rather than elemental bromine (Br2).[1][2] NBS provides a controlled concentration of the bromonium species, favoring the highly activated ortho-position.

Q2: Can I synthesize the 6-bromo isomer directly from this substrate? A: Direct synthesis of the 6-bromo isomer via bromination is inefficient and often yields it as a minor impurity (<15%). The -NH2 group's ortho-direction is too powerful.

  • Recommendation: If the 6-bromo isomer is your primary target, direct bromination is not recommended . Instead, consider a halogen-exchange (Halex) route starting from 2,6-dichloro-4-(trifluoromethyl)pyridine or a directed lithiation strategy (though the latter requires protecting the amine).

Section B: Reactivity & Conversion

Q3: The reaction stalls at <50% conversion. Adding more NBS leads to over-bromination or tars. Why? A: The -CF3 group at C4 strongly deactivates the ring. Once the first bromine adds (likely at C2), the ring becomes even more electron-deficient, halting further reaction.

  • Solution: Do not simply add excess NBS. Instead, use a catalyst . The addition of 5-10 mol% Iron(III) chloride (FeCl3) or a Brønsted acid (e.g., H2SO4) can activate the NBS.

  • Alternative: For stubborn substrates, switch to NBS in DMF at room temperature. DMF can stabilize the transition state, though it may slightly erode regioselectivity.

Q4: I see a new spot on TLC that reverts to starting material upon aqueous workup. What is it? A: You are likely observing N-bromination (formation of the N-bromoamine, R-NH-Br). This is a common kinetic trap.

  • Fix: This intermediate often rearranges to the ring-brominated product (C-Br) upon heating or acid treatment. If you see this spot, do not quench. Stir the reaction with a weak acid (e.g., 10% acetic acid) or gently warm it to induce the rearrangement from Nitrogen to Carbon (C2).

Visual Analysis: Reaction Pathways

The following diagram illustrates the competing pathways and the decision logic for optimization.

BrominationPathways cluster_conditions Optimization Logic Start 4-(Trifluoromethyl) pyridin-3-amine Intermediate N-Bromo Intermediate (Kinetic Trap) Start->Intermediate NBS, 0°C C2_Product 2-Bromo Isomer (Major, Kinetic) Start->C2_Product Direct C-Bromination (Ortho-direction) C6_Product 6-Bromo Isomer (Minor, Thermodynamic) Start->C6_Product Steric/Thermodynamic Control Intermediate->C2_Product Rearrangement (Acid/Heat) Cond1 Use MeCN/NBS (-10°C to 0°C) Cond2 Avoid Br2/AcOH (Promotes Mix)

Caption: Reaction pathway analysis showing the kinetic preference for C2-bromination via N-bromo rearrangement, contrasted with the minor C6 pathway.

Optimized Experimental Protocol

Objective: Synthesis of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with >90% regioselectivity.

Materials
  • Substrate: 4-(Trifluoromethyl)pyridin-3-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow/aged.

  • Solvent: Acetonitrile (Anhydrous) [0.1 M concentration]

  • Quench: Sat. Sodium Thiosulfate (Na2S2O3)

Procedure
  • Dissolution: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous Acetonitrile.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature locks the regioselectivity.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise to the amine over 30 minutes.

    • Note: The solution may turn orange/red due to transient charge-transfer complexes.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C (not Room Temp) over 1 hour. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <50%, add 5 mol% FeCl3 and stir for another hour at 0°C.

  • Workup:

    • Quench with saturated Na2S2O3 to destroy excess bromine.

    • Dilute with Ethyl Acetate.[1] Wash with water (x2) and Brine (x1).

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • The crude residue will likely contain 85-90% 2-bromo isomer and 5-10% 6-bromo isomer.

    • Separation: Flash Column Chromatography (SiO2).[1]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1). The 2-bromo isomer typically elutes after the non-polar impurities but before the 6-bromo isomer (due to internal H-bonding between NH2 and Br at C2, which affects polarity).

Data Summary Table
ParameterStandard Condition (Br2/AcOH)Optimized Condition (NBS/MeCN)
Major Product Mixture (C2 + C6)C2 (Ortho)
Regio-ratio (C2:C6) ~60:40>90:10
Yield 40-50%75-85%
Primary Side Reaction Over-bromination / TarsN-Bromination (Reversible)

References

  • BenchChem. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Product Description & Reactivity Profile. Retrieved from

  • Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS 1806047-36-8). Retrieved from

  • Organic Chemistry Portal. Pyridine Synthesis and Reactivity: Electrophilic Substitution. (General mechanistic grounding for pyridine halogenation). Retrieved from

  • National Science Foundation (NSF). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. (Discusses activation of deactivated pyridines). Retrieved from

Sources

Technical Support: Solubility & Handling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-2B4TF-001 Compound: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine CAS: 1806047-36-8 (and related isomers) Support Level: Senior Application Scientist[1][2][3]

Executive Summary: The "Fluorine Effect" on Solubility

Welcome to the technical guide for handling 2-Bromo-4-(trifluoromethyl)pyridin-3-amine . This intermediate presents a specific solubility paradox common in medicinal chemistry:

  • Lipophilicity: The trifluoromethyl (-CF3) and bromo (-Br) groups create a highly lipophilic region, making the compound practically insoluble in water.[2][3]

  • Lattice Energy: The amine (-NH2) group at position 3 facilitates intermolecular hydrogen bonding, potentially creating a stable crystal lattice that resists dissolution in non-polar solvents like Hexane.[1][2][3]

The Golden Rule: For biological assays or chemical reactions, DMSO (Dimethyl Sulfoxide) is the primary solvent of choice.[1][2][3] For synthetic workups, Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are preferred, provided pH is controlled.[1][2][3]

Master Solubility Data

The following data summarizes the solubility profile based on structural analogs and standard fluorinated aminopyridine behavior.

Solvent ClassSolventSolubility RatingMax Conc. (Est.)[1][2][3]Usage Context
Polar Aprotic DMSO Excellent ~100-200 mg/mL Stock solutions , Biological assays.[1][2][3]
Polar Aprotic DMFVery Good~100 mg/mLAlternative stock solvent; synthetic reactions.[1][2][3]
Chlorinated DCMGood~50 mg/mLExtraction, chromatography, synthesis.[1][2][3]
Ethers THF, 1,4-DioxaneModerate/Good~20-50 mg/mLCross-coupling reactions (Suzuki, Buchwald).[1][2]
Alcohols Methanol, EthanolModerateVariableSolubility decreases significantly at low temperatures.[1][2][3]
Aqueous Water/PBSInsoluble < 0.1 mg/mLDo not use without co-solvents.[1][2][3]

Critical Note: Solubility in DMSO is highly dependent on water content.[1][2][3] Hygroscopic (wet) DMSO can reduce solubility by up to 40% due to the "salting-out" effect of the hydrophobic -CF3 group.[1][2][3]

Troubleshooting Guide: Stock Solution Preparation

Issue: "The compound forms a cloudy suspension in DMSO."[2][3]

Diagnosis: This usually occurs due to two factors:

  • Kinetic Trapping: The crystal lattice has not been broken (needs energy).[1][2][3]

  • Wet Solvent: The DMSO has absorbed atmospheric moisture.[1][2][3]

Protocol: The "Dry-Sonicate-Heat" Method [1][2][3]

  • Solvent Check: Use anhydrous DMSO (≥99.9%) from a freshly opened bottle or one stored over molecular sieves.[1][2][3]

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though less critical for this specific compound).

  • Addition: Add solvent to achieve a target concentration of 10–50 mM . Avoid aiming for >100 mM immediately.[2][3]

  • Sonication: Sonicate in a water bath at 40°C for 10 minutes .

    • Why? Acoustic cavitation disrupts the intermolecular H-bonds between the amine and pyridine nitrogen of adjacent molecules.[2][3]

  • Visual Check: Hold against a light source.[1][2][3] If "oil droplets" or turbidity persist, add more solvent or increase temp to 50°C.

Workflow Visualization: Dissolution Logic

SolubilityLogic Start Solid Compound (2-Bromo-4-(trifluoromethyl)pyridin-3-amine) Solvent Select Solvent Start->Solvent DMSO DMSO / DMF (Biological/Stock) Solvent->DMSO Preferred DCM DCM / THF (Synthesis) Solvent->DCM Synthesis Water Water / Buffer Solvent->Water Avoid Check Visual Inspection DMSO->Check DCM->Check Cloudy Cloudy/Precipitate Check->Cloudy Undissolved Clear Clear Solution Check->Clear Dissolved Action1 1. Heat to 45°C 2. Sonicate 10 mins Cloudy->Action1 Action2 Add Co-solvent (e.g., 5% MeOH) Cloudy->Action2 If Action 1 Fails Action1->Check

Figure 1: Decision tree for achieving complete dissolution. Note the loop requiring heat and sonication.[1][2][3]

Troubleshooting Guide: Reaction Optimization

Issue: "Precipitation occurs during Suzuki/Buchwald coupling."

Context: This compound is a frequent intermediate for cross-coupling.[1][2][3] The -NH2 group can poison Palladium catalysts if not properly solvated or protected.[2][3]

The Solution: Solvent Systems Do not rely on single solvents.[1][2][3] Use binary mixtures to balance polarity and lipophilicity.[1][2][3]

  • Recommended Mixture: 1,4-Dioxane : Water (4:1) or THF : Water (9:1).[1][2][3]

    • Why? The organic layer dissolves the fluorinated pyridine; the water dissolves the inorganic base (e.g., K2CO3).[2][3]

  • Temperature Management:

    • This compound is thermally stable up to ~100°C.[2][3]

    • If reagents precipitate upon cooling, it indicates the product has crystallized.[2][3] Do not filter immediately. Re-heat to redissolve and check if the reaction is complete via LCMS.

Issue: "Compound oils out during aqueous workup."

Diagnosis: The -CF3 group makes the molecule "greasy," while the pyridine nitrogen provides a basic handle.[1][2][3] At neutral pH, it may form an emulsion.[1][2][3]

Protocol: The pH Adjustment

  • Acidify? No. Adding acid (HCl) will protonate the pyridine/amine, making it water-soluble and trapping it in the aqueous waste layer.[1][2][3]

  • Keep it Neutral/Basic: Maintain the aqueous layer at pH > 8 (using NaHCO3 or dilute NaOH).[2][3]

  • Extraction Solvent: Use DCM (Dichloromethane).[1][2][3] It is superior to EtOAc for fluorinated heterocycles due to better polarizability matching.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in the fridge (4°C)?

  • Answer: Yes, but freeze-thaw cycles are dangerous .[1][2][3] DMSO freezes at 19°C. Repeated freezing can cause the compound to crash out as micro-crystals that are invisible to the naked eye but will alter your concentration.[2][3]

  • Recommendation: Aliquot into single-use vials and store at -20°C or -80°C. Thaw once, vortex vigorously, and use.

Q2: Is the compound light-sensitive?

  • Answer: Halogenated pyridines (C-Br bond) can undergo photodehalogenation over time.[1][2][3] Store in amber vials wrapped in foil.

Q3: Why does my LCMS show two peaks?

  • Answer: If using an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid), you may see the protonated mass [M+H]+ and potentially a solvent adduct.[1][2][3] Ensure you are not seeing a de-brominated by-product (M-79 mass difference), which suggests degradation.[2][3]

References

  • PubChem. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Compound Summary. (Computed properties, LogP, and H-bond donor/acceptor counts). [Link][2][3]

Sources

Overcoming catalyst poisoning in couplings with 3-aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Couplings Ticket ID: #Pd-PYR-3AP Status: Open Assigned Specialist: Senior Application Scientist

The Diagnostic: Why Your Reaction is Failing

Coupling 3-aminopyridines (as nucleophiles) via Buchwald-Hartwig amination is deceptively difficult. Unlike simple anilines, 3-aminopyridines possess two distinct nitrogen centers that compete for the palladium catalyst.

The Core Problem: The pyridine nitrogen (N1) is a potent


-donor. While you intend for the exocyclic amine (

at C3) to undergo transmetallation, the pyridine nitrogen often binds irreversibly to the electrophilic Pd(II) intermediate. This creates a "resting state" trap, effectively removing the catalyst from the cycle before the amine can react.
Mechanism of Deactivation

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

CatalystPoisoning Pd0 Pd(0) Active Species OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd0->OxAdd Ar-X Coord Amine Coordination (Productive) OxAdd->Coord NH2 binding Poison DEAD END: Pyridine N-Bound Complex (Catalyst Trap) OxAdd->Poison Pyridine N-binding (Fast & Stable) Prod C-N Product Coord->Prod Reductive Elim. Prod->Pd0 Regeneration Poison->Poison Precipitation/Decomp

Figure 1: The "Pyridine Trap." The pyridine nitrogen (red path) outcompetes the amine group, sequestering the Pd(II) intermediate.

The Hardware: Ligand & Catalyst Selection[1][2][3][4][5]

To overcome this, you must use sterically demanding ligands . These ligands create a "protective shell" around the palladium center. The shell is large enough to block the approach of the bulky pyridine ring (preventing N1-binding) but flexible enough to allow the smaller


 group to coordinate.
Recommended Catalyst Systems
Catalyst SystemPrimary Use CaseWhy it WorksRecommended Base
BrettPhos Pd G3/G4 Primary 3-aminopyridinesExtreme bulk of BrettPhos prevents N-pyridine binding. G3 precatalyst ensures rapid activation.LHMDS or NaOtBu
RuPhos Pd G3/G4 Secondary 3-aminopyridinesOptimized for secondary amines; prevents

-hydride elimination side reactions.
LHMDS or NaOtBu
Pd-PEPPSI-IPent Scale-up / Robustness The "IPent" NHC ligand is massive. It destabilizes the pyridine-Pd resting state, forcing the cycle forward.

or Na-BHT
XPhos Pd G3/G4 General PurposeGood starting point if BrettPhos fails, particularly for electron-poor aryl halides.

or NaOtBu

Experimental Protocols

Protocol A: The "Discovery" Method (BrettPhos)

Best for: High-value substrates, small scale (50-500 mg), primary amines.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Aminopyridine derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base: LHMDS (2.0 equiv, 1M in THF) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step:

  • Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.[2]

  • Solids: Add Aryl Halide (if solid), 3-Aminopyridine, and BrettPhos Pd G4. Note: If using NaOtBu, add it here.

  • Purge: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids: Add solvent (conc. 0.1 – 0.2 M). If using LHMDS, add dropwise now.

  • Activation: Heat to 90–100 °C .

    • Critical: Do not run this at room temperature. The bulky ligand requires thermal energy to facilitate the transmetallation/reductive elimination sequence.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion <50%, add another 2 mol% catalyst.

Protocol B: The "Robust" Method (Pd-PEPPSI-IPent)

Best for: Scale-up, moisture sensitivity, or when strong bases (LHMDS) decompose your substrate.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Aminopyridine derivative (1.1 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%)

  • Base:

    
     (2.5 equiv) or Na-BHT (sodium 2,6-di-tert-butyl-4-methylphenoxide)
    
  • Solvent: DME (Dimethoxyethane) or Dioxane

Step-by-Step:

  • Setup: Standard glass vessel (screw cap). No glovebox required for weighing, but purge headspace.

  • Addition: Combine Aryl Halide, Amine, Base, and Pd-PEPPSI-IPent.

  • Solvent: Add technical grade (sparged) DME.

  • Reaction: Heat to 80 °C .

  • Workup: The PEPPSI catalyst is extremely stable. Filter through Celite to remove salts/Pd black before standard aqueous workup.

Troubleshooting Workflow

If your reaction is stalling or producing black tar, follow this logic tree to identify the failure point.

TroubleshootingTree Start Reaction Failed (Low Yield / No Conv) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Yellow Remains Yellow/Orange? CheckColor->Yellow No PdBlack Catalyst Death: Unstable Ligand Black->PdBlack Resting Catalyst Poisoning: Stable Resting State Yellow->Resting Sol1 Switch to Pd-PEPPSI-IPent or G3/G4 Precatalyst PdBlack->Sol1 CheckBase Check Base Compatibility Resting->CheckBase Sol2 Increase Temp (>100°C) Switch to BrettPhos StrongBase Substrate Sensitive to LHMDS/NaOtBu? CheckBase->StrongBase StrongBase->Sol2 No Sol3 Switch to Cs2CO3 or Na-BHT (Mild Base) StrongBase->Sol3 Yes

Figure 2: Decision Matrix for optimizing failed couplings.

Frequently Asked Questions (FAQs)

Q: Why do I see 50% conversion and then the reaction stops completely? A: This is often due to Product Inhibition . The product you are forming is also a pyridine derivative. If the product binds the catalyst more tightly than the starting material, it poisons the reaction as it forms.

  • Fix: Switch to Pd-PEPPSI-IPent . The "IPent" ligand is bulky enough to destabilize the binding of the product, forcing the catalyst to turnover.

Q: Can I use


 and free ligand instead of Precatalysts? 
A:  We strongly advise against  this for aminopyridines. The induction period required to displace "dba" allows the pyridine substrate to flood the Pd center and form inactive complexes before the active catalytic species is generated. Always use G3/G4 Palladacycles  or PEPPSI  precatalysts to ensure a 1:1 Pd:Ligand ratio from T=0.

Q: My substrate has a chloride and a bromide. Which will react? A: With the ligands recommended (BrettPhos/RuPhos), the reaction is highly selective for Bromides and Triflates over Chlorides at 80-100°C. If you need to couple the Chloride, you must use BrettPhos at higher temperatures (110°C+) or switch to AdBippyPhos .

Q: I am getting regioselectivity issues (C2 vs C3 vs C4). A: If you are coupling to a halopyridine, the C2 position is most reactive but also most prone to poisoning. If you are using 3-aminopyridine as the nucleophile, the amino group (


) is the nucleophile. The pyridine nitrogen is generally not nucleophilic enough to couple under these conditions, but it is basic enough to bind metal.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Pyridines." Journal of the American Chemical Society. Link(Note: Establishes the difficulty of pyridine N-binding).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal. Link

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Handling 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) . This highly functionalized pyridine derivative is a critical building block in pharmaceutical and agrochemical discovery[1]. However, its dense array of functional groups—a halogen, a primary amine, and a trifluoromethyl group on an electron-deficient aromatic ring—creates a complex reactivity profile, particularly under basic conditions.

This guide is designed for research scientists to decode the mechanistic causality behind the molecule's stability, troubleshoot common synthetic failures, and execute field-proven protocols.

Mechanistic Profiling: The Causality of Base-Induced Instability

To successfully utilize this compound, one must understand the electronic push-and-pull within its structure. The stability of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine under basic conditions is dictated by three competing reactive sites:

  • The C2-Bromine (Electrophilic Hotspot): The pyridine nitrogen is inherently electron-withdrawing. This effect is massively amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C4 position[1]. Consequently, the C2 position is severely electron-deficient. When exposed to basic conditions where the base is also a nucleophile (e.g., alkoxides, hydroxides), the C2-Br bond undergoes rapid Nucleophilic Aromatic Substitution (SNAr) via a highly stabilized Meisenheimer complex[2].

  • The C3-Amine (Acidic Proton Source): The primary amine (-NH2) is an ortho/para director, but its electron-donating capability is overpowered by the ring's deactivating groups[1]. Furthermore, strong non-nucleophilic bases (like NaH or LDA) can deprotonate this amine. The resulting anion is highly nucleophilic and can attack the C2-position of adjacent molecules, leading to uncontrolled oligomerization.

  • The C4-Trifluoromethyl Group (Hydrolysis Risk): While aromatic -CF3 groups are generally stable, the electron-deficient nature of the pyridine ring reduces the fluorine hyperconjugation required to stabilize the C-F bonds against nucleophilic attack[3]. Under extreme aqueous basic conditions (e.g., prolonged reflux in NaOH), the -CF3 group can hydrolyze to a carboxylic acid.

Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine when exposed to different classes of bases.

G Start 2-Bromo-4-(trifluoromethyl) pyridin-3-amine Base Addition of Base Start->Base NucBase Nucleophilic Bases (e.g., NaOH, NaOMe) Base->NucBase NonNucBase Strong Non-Nucleophilic (e.g., NaH, LDA) Base->NonNucBase MildBase Mild Inorganic Bases (e.g., K2CO3, Cs2CO3) Base->MildBase SNAr SNAr at C2 Position (Displacement of Br) NucBase->SNAr Fast kinetics Deprot Deprotonation of C3-NH2 (Oligomerization Risk) NonNucBase->Deprot pKa ~15-20 Stable Stable Intermediate (Ready for Cross-Coupling) MildBase->Stable No SNAr/Deprot

Divergent reactivity pathways of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine under basic conditions.

Troubleshooting FAQs

Q1: I am attempting a Suzuki-Miyaura cross-coupling, but my LC-MS shows a massive loss of the starting material and the formation of a hydroxylated byproduct. What went wrong? A: You likely used a strong aqueous base like NaOH or KOH. Because the C2-bromine is highly activated by the pyridine nitrogen and the C4-CF3 group, hydroxide ions act as nucleophiles, triggering an SNAr reaction that displaces the bromine to form 2-hydroxy-4-(trifluoromethyl)pyridin-3-amine (which tautomerizes to the pyridone)[4]. Solution: Switch to a mild, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in a biphasic solvent system.

Q2: Why did my reaction turn into an intractable black tar when I used Sodium Hydride (NaH) to deprotonate a different reagent in the same flask? A: NaH is a strong, non-nucleophilic base. It will readily deprotonate the C3-amine of your starting material. Once deprotonated, the resulting nitrogen anion is a potent nucleophile that will attack the highly electrophilic C2-position of unreacted 2-Bromo-4-(trifluoromethyl)pyridin-3-amine molecules. This initiates a rapid intermolecular SNAr cascade, resulting in polymeric "tar." Solution: If you must use NaH, pre-form your other nucleophile in a separate flask before adding the pyridine derivative slowly at low temperatures (-78°C).

Q3: Is the trifluoromethyl (-CF3) group at risk of base-catalyzed hydrolysis? A: Generally, aromatic -CF3 groups are robust. However, the extreme electron deficiency of this specific pyridine ring makes the -CF3 group slightly more susceptible to hydrolysis than a standard benzotrifluoride[3]. Prolonged exposure to harsh aqueous bases (e.g., >5M NaOH at reflux) will eventually hydrolyze the -CF3 to a carboxylic acid (-COOH). Under standard cross-coupling conditions (e.g., 2M K₂CO₃ at 80°C), the -CF3 group remains completely stable.

Base Compatibility Matrix

To ensure experimental predictability, consult this quantitative summary of base compatibility.

Base ClassExamplesNucleophilicityC2-Br StabilityC3-NH2 StabilityC4-CF3 StabilityRecommended Application
Mild Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄Very LowStable Stable Stable Metal-catalyzed cross-couplings (Suzuki, Sonogashira).
Alkoxides NaOMe, KOtBuHighDegrades (SNAr) StableStableDeliberate synthesis of 2-alkoxy pyridine derivatives.
Aqueous Hydroxides NaOH, KOH (aq)HighDegrades (SNAr) StableRisk of Hydrolysis (if heated)Avoid unless synthesizing 2-pyridone derivatives.
Strong Amide Bases LDA, LiHMDSLowStableDeprotonates StableDirected ortho-metalation (requires amine protection first).
Hydrides NaH, KHLowStableDeprotonates StableAvoid (causes oligomerization).

Self-Validating Experimental Protocols

The following methodologies are engineered to leverage the causality discussed above, ensuring self-validating, reproducible results.

Protocol A: Safe Suzuki-Miyaura Cross-Coupling (Preserving Br and CF3 integrity)

Objective: Couple an aryl boronic acid to the C2 position without triggering competitive SNAr or amine deprotonation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and Water (4:1 ratio, v/v). Causality: Dioxane provides excellent solubility, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv). Causality: K₂CO₃ provides sufficient basicity to activate the boronic acid without acting as a nucleophile against the C2-Br bond.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species.

  • Reaction: Heat the mixture to 80°C under Argon for 12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Deliberate Nucleophilic Aromatic Substitution (SNAr)

Objective: Intentionally displace the C2-Bromine to synthesize 2-Methoxy-4-(trifluoromethyl)pyridin-3-amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv) in anhydrous Methanol (0.2 M concentration) under an Argon atmosphere.

  • Base Addition: Slowly add a solution of Sodium Methoxide (NaOMe) in Methanol (1.5 equiv) dropwise at 0°C. Causality: The methoxide ion is a potent nucleophile. Adding it at 0°C controls the exothermic formation of the Meisenheimer complex and prevents unwanted side reactions[1].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The electron-withdrawing -CF3 and pyridine nitrogen ensure rapid conversion without the need for heating.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl neutralizes the excess methoxide, preventing any downstream hydrolysis of the -CF3 group during workup.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine organic layers, dry over MgSO₄, and evaporate to yield the 2-methoxy product.

References

  • National Institutes of Health (NIH) / PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. The main and recent syntheses of the N-CF3 motif. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Pyridine Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the reaction temperature for pyridine bromination. As a process that is highly sensitive to thermal conditions, precise temperature control is paramount for achieving desired yields, regioselectivity, and minimizing impurities.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the bromination of the electron-deficient pyridine ring.

Q1: Why is temperature such a critical parameter for the bromination of pyridine?

Temperature is the most critical lever in pyridine bromination because it directly governs the reaction kinetics and thermodynamics. Unlike electron-rich aromatic systems, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr).[1][2] Consequently, significant thermal energy is often required to overcome the high activation energy barrier for the reaction to proceed at a practical rate. However, excessive heat can lead to undesirable side reactions.

The relationship between temperature and reaction rate is described by the Arrhenius equation, which illustrates that the rate constant increases exponentially with temperature. Therefore, finding the optimal temperature is a balancing act: it must be high enough to drive the reaction forward efficiently but low enough to prevent byproduct formation and degradation.[3]

Q2: How does reaction temperature influence the regioselectivity of the bromination?

Temperature can dramatically alter the position of bromine substitution on the pyridine ring by favoring different reaction mechanisms or isomeric products.

  • Electrophilic Aromatic Substitution (Low to Moderate Temperatures, in solution): Under typical SEAr conditions (e.g., Br₂ in oleum or with a Lewis acid), bromination preferentially occurs at the C-3 (and C-5) position. These positions are the least deactivated by the electron-withdrawing nitrogen atom. While often requiring elevated temperatures (e.g., >100-300°C) to proceed, this is considered the standard electrophilic pathway.[4][5]

  • Gas-Phase Radical Reactions (High Temperatures): At very high temperatures (e.g., 300-500°C) in the gas phase, the reaction mechanism can shift from an electrophilic to a radical pathway.[6][7] This change can lead to different regioselectivity, often favoring substitution at the C-2 and C-6 positions. For instance, gas-phase bromination of pyridine at 500°C can yield 2-bromopyridine and 2,6-dibromopyridine.[6]

Therefore, the choice of temperature is a key determinant of the final product's isomeric profile.

Q3: What are the primary safety considerations when performing pyridine bromination at elevated temperatures?

Safety is non-negotiable. Elevated temperatures increase the hazards associated with the reagents used.

  • Increased Vapor Pressure: Both pyridine and bromine are volatile. Higher temperatures lead to higher vapor pressures, increasing the risk of inhaling toxic fumes.[8][9] All work must be conducted in a certified chemical fume hood with adequate ventilation.[10]

  • Flammability: Pyridine is a flammable liquid.[8][10] Heating should be performed using controlled methods like heating mantles or oil baths, and all potential ignition sources must be eliminated from the vicinity.

  • Corrosivity and Reactivity: Bromine and reagents like pyridinium bromide perbromide are highly corrosive and can cause severe skin burns and respiratory damage.[9][11] The risk of accidental splashes and exposure is heightened during heated reactions. Always wear appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.[8][11][12]

  • Pressure Build-up: When running reactions in sealed vessels, elevated temperatures will cause a significant increase in internal pressure. Ensure that the reaction vessel is appropriately rated for the temperature and pressure, or use a system equipped with a pressure-relief valve.

Troubleshooting Guide: Temperature-Related Issues

This section provides solutions to common problems encountered during pyridine bromination, with a focus on temperature optimization.

Problem: Low or No Conversion to Bromopyridine

Primary Cause: The reaction temperature is insufficient to overcome the activation energy required for the electrophilic attack on the deactivated pyridine ring.

Troubleshooting Steps:

  • Verify Reagent Activity: Ensure your brominating agent (e.g., NBS, Br₂, DBDMH) and any catalysts are fresh and active. Moisture can deactivate many reagents.

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-20°C). Monitor the reaction progress closely at each new setpoint using an appropriate analytical technique (TLC, LC-MS, or GC).

  • Consult Literature for Starting Points: Different bromination systems have vastly different optimal temperature ranges. Refer to the table below for validated starting points.

Brominating SystemTypical Temperature RangeReferences
Br₂ / Oleum100 - 300°C[1][4]
N-Bromosuccinimide (NBS)80 - 120°C[13]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)80 - 125°C[14]
Gas-Phase Bromination (Br₂)300 - 550°C[6][15]
Phosphine Reagents / LiBr80 - 120°C[16]
Problem: Significant Formation of Polybrominated Byproducts

Primary Cause: The reaction temperature is too high, or the reaction time is too long, leading to multiple substitutions on the pyridine ring.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lower the temperature to decrease the reaction rate. This often provides a wider window to stop the reaction after the desired monosubstitution has occurred, improving selectivity.

  • Shorten Reaction Time: Monitor the reaction frequently. Once the desired product is maximized and before significant polybromination occurs, quench the reaction.

  • Control Stoichiometry: Ensure you are not using a large excess of the brominating agent, as this, combined with high temperatures, will strongly favor polybromination.

Problem: Product Degradation or Debromination

Primary Cause: Excessively high temperatures, especially over extended periods, can cause the thermal decomposition of the starting material or the desired bromopyridine product. In some palladium-catalyzed coupling reactions involving bromopyridines, high temperatures can also promote a side reaction known as debromination (hydrodehalogenation).[17][18]

Troubleshooting Steps:

  • Determine Thermal Stability: If possible, run a thermal stability test on your starting material and product to identify the decomposition temperature.

  • Optimize for the Lowest Effective Temperature: The goal is to find the minimum temperature that provides a reasonable reaction rate (e.g., >95% conversion in <24 hours). This minimizes the risk of degradation.

  • Consider Alternative Heating Methods: For sensitive substrates, microwave-assisted synthesis can provide rapid, uniform heating to the target temperature, reducing the total time the material is exposed to harsh conditions.

Visualizing the Optimization Workflow

The following diagram outlines a logical workflow for optimizing reaction temperature in pyridine bromination experiments.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Experimentation & Analysis cluster_2 Phase 3: Decision & Refinement Start Define Goal (Target Isomer, Min. Yield) Select Select Bromination System (e.g., NBS in Dioxane) Start->Select Temp_Initial Determine Initial Temperature Range (Based on Literature Data) Select->Temp_Initial Run Run Small-Scale Parallel Reactions (e.g., 80°C, 100°C, 120°C) Temp_Initial->Run Monitor Monitor Progress (TLC, LC-MS, GC) Run->Monitor Analyze Analyze Results (Yield, Purity, Isomer Ratio) Monitor->Analyze Decision Results Meet Target? Analyze->Decision Adjust Adjust Temperature (Increase for low conversion, Decrease for byproducts) Decision->Adjust No Finalize Finalize Optimized Protocol Decision->Finalize Yes Adjust->Run

Caption: A logical workflow for systematic temperature optimization.

Experimental Protocol: Temperature Screening for Bromination of 2-Chloropyridine

This protocol provides a step-by-step methodology for conducting a parallel temperature screening experiment to find the optimal conditions for a specific bromination reaction.

Objective: To determine the optimal reaction temperature for the bromination of 2-chloropyridine at the 5-position using N-Bromosuccinimide (NBS).

Safety: This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate PPE. Pyridine derivatives and NBS are toxic and irritants.

Materials:

  • 2-Chloropyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous 1,4-Dioxane

  • Parallel synthesis reaction block with temperature control and magnetic stirring

  • Inert gas (Nitrogen or Argon) supply

  • TLC plates, GC-MS or LC-MS for analysis

Procedure:

  • Reactor Setup: Arrange three reaction vials in the parallel synthesis block. Equip each with a magnetic stir bar and seal with a septum. Purge each vial with inert gas for 5 minutes.

  • Reagent Preparation:

    • Prepare a stock solution of 2-chloropyridine (e.g., 1 M in anhydrous dioxane).

    • Prepare a stock solution of concentrated sulfuric acid (e.g., 5 M in anhydrous dioxane). Caution: Add acid to solvent slowly.

  • Reaction Charging:

    • To each vial, add 2-chloropyridine solution (e.g., 1 mL, 1.0 mmol).

    • Add the sulfuric acid solution (e.g., 0.2 mL, 1.0 mmol) to each vial.

    • Add solid NBS (1.05 mmol, 187 mg) to each vial.

  • Temperature Screening:

    • Set the temperature for each position in the reaction block:

      • Vial 1: 80°C

      • Vial 2: 100°C

      • Vial 3: 120°C

    • Begin stirring and heating simultaneously. Start a timer for each reaction.

  • Reaction Monitoring:

    • After 2 hours, carefully take a small aliquot from each reaction mixture via syringe.

    • Quench the aliquot with a small amount of saturated sodium thiosulfate solution and dilute with ethyl acetate.

    • Analyze the sample by TLC or LC-MS to determine the extent of conversion.

    • Continue taking samples at regular intervals (e.g., every 2-4 hours) until one of the reactions reaches completion or a clear trend emerges.

  • Work-up (once optimal time/temp is determined):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water.

    • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR or GC-MS to determine the yield of 5-bromo-2-chloropyridine and identify any byproducts.

Data Logging:

Record your results in a structured table to facilitate comparison and identify the optimal temperature.

VialTemperature (°C)Time (h)Conversion (%)Product Yield (%)Byproduct(s) (%)
180845~40<5
2100698~95<3
31204>99~90~10 (Di-bromo)

This is example data. Actual results will vary.

Based on the example data above, 100°C would be selected as the optimal temperature, offering the best balance of a high yield, reasonable reaction time, and minimal byproduct formation.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Tetrahedron Letters. (2014, August 30). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.
  • National Institutes of Health (NIH). (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • den Hertog, H. J., et al. (2010, September 3). On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine. ResearchGate.
  • BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.
  • Thermo Fisher Scientific. (2012, February 2). SAFETY DATA SHEET: Pyridine hydrobromide, compound with bromine.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52, 2552.
  • ResearchGate. (n.d.). High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene.
  • ResearchGate. (n.d.). The bromination of 2-aminopyridine in the gas phase at 500°.
  • Dunn, G. E., & Blackburn, B. J. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differenti. Canadian Journal of Chemistry.
  • BenchChem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95.
  • YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination.
  • Chegg.com. (2020, November 20). Solved Pyridine can be brominated at high temperature (> 550 | Chegg.com.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Download Table.
  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?.
  • ACS Publications. (2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
  • McNally Laboratory. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
  • Synfacts. (2026, January 28). Direct and Chemoselective Bromination of Pyridines.

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Verification of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 1H NMR characterization of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine , a critical scaffold in medicinal chemistry. This guide moves beyond simple spectral listing to provide a comparative analysis for structural validation against common regioisomers.

Executive Summary

The pyridine derivative 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a high-value intermediate for synthesizing kinase inhibitors and agrochemicals.[1] Its structural integrity is often compromised during synthesis by the formation of regioisomers, particularly 2-amino-5-bromo-4-(trifluoromethyl)pyridine .[1]

This guide provides a definitive NMR-based protocol to distinguish the target compound from its isomers and precursors.[1] By analyzing spin-spin coupling constants (


-values) and substituent-induced chemical shift changes, researchers can validate the substitution pattern of the pyridine ring with high confidence.[1]

Chemical Context & Predicted NMR Profile

Structural Analysis

The target molecule features a pyridine ring substituted at three positions:[1][2]

  • C2: Bromine (Inductive withdrawing, weak mesomeric donor)[1][2]

  • C3: Amine (Strong mesomeric donor, shielding ortho/para positions)[1][2]

  • C4: Trifluoromethyl (Strong inductive/mesomeric withdrawing, deshielding)[1][2]

  • Protons: Located at C5 and C6 .[1][2]

Theoretical & Experimental NMR Data

Based on substituent additivity rules and available spectral data for this class of compounds [1][2], the 1H NMR spectrum in DMSO-


 exhibits a distinct pattern characterized by ortho-coupling .[1]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
H-6 8.0 – 8.2 Doublet (

)

Hz

-proton to Nitrogen; deshielded.[1][3]
H-5 7.4 – 7.6 Doublet (

)

Hz

-proton; shielded by C3-NH

(meta) but deshielded by C4-CF

.[1][2]
-NH

5.5 – 6.5 Broad Singlet (

)
N/AExchangeable; shift varies with concentration/solvent.[1][2]

Note on Solvent Effects: In CDCl


, the amine protons typically appear upfield (4.5 – 5.5 ppm) and may broaden significantly.[1][2] DMSO-

is recommended for clear observation of the amine signal and to prevent aggregation.[1]

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to the incorrect regioisomers generated during nucleophilic aromatic substitution (


) or bromination reactions.[2] Distinguishing these is the primary performance metric for this NMR protocol.
Scenario A: Distinguishing from the Regioisomer

Alternative: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine (Isomer B) This isomer often co-elutes during purification.[1][2] 1H NMR is the most reliable method for differentiation.[2]

  • Target (2-Br, 3-NH

    
    , 4-CF
    
    
    
    ):
    • Protons are at C5 and C6 .[1][2]

    • These positions are adjacent (vicinal).[1][2]

    • Result: Two Doublets with

      
       Hz.
      
  • Isomer B (2-NH

    
    , 4-CF
    
    
    
    , 5-Br):
    • Protons are at C3 and C6 .[1][2]

    • These positions are para to each other.[1][2]

    • Result: Two Singlets (or very weak para-coupling

      
       Hz).
      

Decision Metric: If you see singlets in the aromatic region, you have synthesized the wrong isomer.[1][2]

Scenario B: Distinguishing from the Precursor

Alternative: 2-Bromo-4-(trifluoromethyl)pyridine (Starting Material) Incomplete amination is a common issue.[1][2]

  • Precursor:

    • Contains protons at C3, C5, and C6 .[1][2]

    • Signal at ~7.8 ppm (H3) exists.[1][2]

  • Target:

    • Loss of the H3 signal.

    • Appearance of the exchangeable NH

      
       peak (integrates to 2H).[1][2]
      
    • Upfield shift of H5/H6 due to the electron-donating nature of the introduced amine.[1]

Visualized Workflows

Structural Verification Decision Tree

The following logic gate ensures rapid identification of the correct regioisomer.

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6) Check_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Check_Region Count_Peaks Count Aromatic Signals Check_Region->Count_Peaks Three_Signals 3 Signals Found (H3, H5, H6) Count_Peaks->Three_Signals 3H Integral Two_Signals 2 Signals Found Count_Peaks->Two_Signals 2H Integral Result_SM Identify: Starting Material (Incomplete Reaction) Three_Signals->Result_SM Check_Mult Check Multiplicity Two_Signals->Check_Mult Singlets Two Singlets (Para-substitution) Check_Mult->Singlets Doublets Two Doublets (J ~ 5 Hz) Check_Mult->Doublets Result_Iso Identify: Regioisomer (2-Amino-5-bromo...) Singlets->Result_Iso Result_Target CONFIRMED TARGET 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Doublets->Result_Target

Figure 1: Logic flow for identifying 2-Bromo-4-(trifluoromethyl)pyridin-3-amine using 1H NMR multiplicity.

Recommended Experimental Protocol

To ensure reproducibility and minimize solvent effects, follow this standardized workflow.

Protocol_Workflow Sample Sample Prep 5-10 mg Compound Solvent Add Solvent 0.6 mL DMSO-d6 Sample->Solvent Dissolve Acquisition Acquisition ns=16, d1=2s Solvent->Acquisition Load Process Processing LB=0.3 Hz Acquisition->Process FT Analysis Analysis Integrate NH2 (2H) Measure J(H5-H6) Process->Analysis Verify

Figure 2: Standardized acquisition workflow for pyridine-amine derivatives.

Experimental Methodology

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.8% D).
    
    • Why DMSO? Chloroform (CDCl

      
      ) often causes the amine protons to broaden into the baseline due to rapid exchange.[1][2] DMSO forms hydrogen bonds with the amine, sharpening the signal and shifting it downfield for easier integration.[2]
      
  • Tube: Use a high-quality 5 mm NMR tube to minimize shimming errors.

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended for clear separation of the H5/H6 doublets.[1][2]

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (d1): Set to

    
     seconds. Aromatic protons and CF
    
    
    
    -adjacent protons can have longer T1 relaxation times; insufficient delay will affect integration accuracy.[1]
  • Scans (ns): 16–32 scans are sufficient for >5 mg samples.[1][2]

Data Processing
  • Window Function: Apply an exponential multiplication with a Line Broadening (LB) factor of 0.3 Hz to reduce noise without compromising the resolution of the 5 Hz coupling.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.

References

Sources

19F NMR chemical shifts of 4-trifluoromethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Chemical Shifts of 4-Trifluoromethylpyridine Derivatives: A Comparative Technical Guide

Executive Summary

The 4-trifluoromethylpyridine (4-CF3-Py) motif is a cornerstone in modern medicinal chemistry, appearing frequently in kinase inhibitors and metabolic modulators due to its ability to enhance lipophilicity and metabolic stability. However, structural characterization of these derivatives is often complicated by the electron-deficient nature of the pyridine ring, which induces subtle but critical shifts in


 NMR signals.

This guide provides a definitive technical analysis of


 NMR chemical shifts for 4-CF3-Py derivatives. Unlike proton NMR, where signals often overlap, 

NMR offers a wide dispersion range (~800 ppm), making it the gold standard for regioisomer differentiation and quantitative purity analysis (qNMR).

Part 1: Technical Foundation & Electronic Causality

The Fluorine Fingerprint

The


 nucleus (

, 100% natural abundance) is highly sensitive to its local electrostatic environment. In the context of pyridine, the nitrogen atom at position 1 exerts a strong electron-withdrawing effect, creating a distinct "shielding cone" that differentiates the 2-, 3-, and 4-positions.
  • Inductive Effect (-I): The electronegative nitrogen pulls electron density through the

    
    -framework. This generally deshields nuclei (moving shifts downfield/less negative), but the effect attenuates with distance.
    
  • Resonance Effect (+R/-R): Substituents on the pyridine ring interact with the 4-CF3 group through the

    
    -system.
    
    • Electron Donating Groups (EDG) (e.g., -OMe, -NH2) at the 2-position increase electron density at the 4-position (para-like), leading to upfield shifts (more negative ppm).

    • Electron Withdrawing Groups (EWG) (e.g., -F, -Cl) generally lead to downfield shifts (less negative ppm), though "ortho effects" can cause anomalies.

Part 2: Comparative Analysis & Data

Benchmark: Isomeric Differentiation

Distinguishing between regioisomers (2-, 3-, and 4-CF3) is the most common challenge. The position of the CF3 group relative to the ring nitrogen dictates the base chemical shift.

Table 1: Benchmark Chemical Shifts of Trifluoromethyl-Pyridines (in


) 
CompoundStructure NoteChemical Shift (

, ppm)
Reference Standard
Benzotrifluoride Phenyl-CF3 (Control)-63.72

2-(Trifluoromethyl)pyridine CF3 adjacent to N-59.72

3-(Trifluoromethyl)pyridine Meta-like position~ -62.50

4-(Trifluoromethyl)pyridine Para-like position-64.0 to -65.5

Note: The 2-position is significantly deshielded (-59.72 ppm) compared to the 4-position due to the proximity of the nitrogen lone pair and strong inductive withdrawal.

Substituent Effects on 4-CF3-Py Derivatives

The introduction of functional groups at the 2- or 3-position significantly perturbs the 4-CF3 signal.

Table 2: Chemical Shifts of Substituted 4-CF3-Py Derivatives

DerivativeSubstituent (Pos)

(CF3 Group)

(Substituent)
Solvent
2-Fluoro-4-(trifluoromethyl)pyridine -F (2-pos)-65.12 (s)-66.52 (s)

2-Methoxy-3-(trifluoromethyl)pyridine *-OMe (2-pos), CF3 (3-pos)-64.03 (s)N/A

2-Chloro-4-(trifluoromethyl)pyridine -Cl (2-pos)~ -64.8N/A

4-(Trifluoromethyl)pyrimidine-2-thiol Pyrimidine analog-69.0 to -71.0N/A

*Included for isomeric context. Note how the 3-CF3 in the methoxy derivative resonates near -64 ppm, overlapping with the typical 4-CF3 range, requiring coupling constant analysis for confirmation.

Solvent Effects

Solvent choice is critical for reproducibility. Polar aprotic solvents (DMSO, DMF) typically cause a deshielding effect (downfield shift of +1 to +2 ppm) compared to


 due to dipole-dipole interactions.
  • Recommendation: Always report the solvent. If comparing literature values in

    
     to your data in 
    
    
    
    , expect your signal to appear slightly less negative (e.g., -63.5 ppm vs -65.0 ppm).

Part 3: Experimental Protocol (Self-Validating)

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

Objective: Determine the absolute purity of a 4-CF3-Py derivative using an internal standard.

  • Standard Selection: Use

    
    -trifluorotoluene (Benzotrifluoride, 
    
    
    
    ppm). It is stable, non-volatile, and resonates close to the target but with sufficient separation.
    • Alternative: 4,4'-Difluorobiphenyl (

      
       ppm) if the -63 ppm region is crowded.
      
  • Sample Preparation:

    • Weigh ~10 mg of analyte and ~10 mg of standard (precision

      
       mg) into a vial.
      
    • Dissolve in 0.6 mL

      
       (or 
      
      
      
      if solubility is poor).
    • Critical: Ensure complete dissolution; any suspended solid invalidates the integration.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to mitigate saturation).
      
    • Relaxation Delay (D1): Set to 30 seconds . Fluorine nuclei in CF3 groups have long longitudinal relaxation times (

      
      ), often 2-5 seconds. 
      
      
      
      is mandatory for quantitative accuracy.
    • Spectral Width: 200 ppm (typically -20 to -220 ppm).

    • Scans (NS): 16 or 32 (sufficient for high abundance CF3).

  • Processing:

    • Phase correction: Manual (automatic phasing often fails with broad baselines).

    • Baseline correction: Polynomial (Bernstein) fit.

    • Integration: Define ranges manually, ensuring the "wings" of the Lorentzian peaks are included.

Protocol 2: Regioisomer Assignment Workflow

Use this logic flow to assign your isomer based on shift and coupling.

IsomerAssignment cluster_legend Interpretation Start Unknown CF3-Pyridine Isomer CheckShift Check Chemical Shift (CDCl3) Start->CheckShift Range1 Shift ~ -59 to -60 ppm CheckShift->Range1 Downfield Range2 Shift ~ -62 to -66 ppm CheckShift->Range2 Upfield Isomer2 Likely 2-CF3-Pyridine (Deshielded by N) Range1->Isomer2 CheckCoupling Check J(C-F) or J(H-F) Range2->CheckCoupling Result4 Likely 4-CF3-Pyridine (Para-like) CheckCoupling->Result4 Singlet (usually) or weak coupling Result3 Likely 3-CF3-Pyridine (Meta-like) CheckCoupling->Result3 Complex Multiplet (if H adjacent) Leg1 2-Pos: Strong Inductive Effect

Figure 1: Decision tree for assigning trifluoromethylpyridine regioisomers based on chemical shift and coupling patterns.

Part 4: Visualizing the Analytical Workflow

The following diagram outlines the process for confirming the synthesis of a 4-CF3-Py derivative from a precursor.

SynthesisValidation Precursor Precursor (e.g., 4-Iodo-Py) Reaction Trifluoromethylation (e.g., TMS-CF3) Precursor->Reaction Crude Crude Mixture Reaction->Crude NMR 19F NMR Analysis Crude->NMR Decision Signal at -64 to -66 ppm? NMR->Decision Success Product Confirmed (4-CF3-Py) Decision->Success Yes Fail Check for Side Products Decision->Fail No Side1 Hydrolysis (-76 ppm) Fail->Side1 Side2 Regioisomer (-60 ppm) Fail->Side2

Figure 2: Workflow for validating trifluoromethylation reactions using characteristic shift windows.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for general shift ranges).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative guide on solvent effects and relaxation times).

  • RSC Advances. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Link (Methodology for coupling constant analysis).

  • SpectraBase. (2025).[2] Spectrum ID: G9cZfjsE0nz (2-Trifluoromethylpyridine). Link (Source for 2-CF3-Py shift data).

  • Royal Society of Chemistry. (2019). Single Point Activation of Pyridines Enables Reductive Hydroxymethylation - Supporting Information. Link (Source for 4-CF3-Py derivative shifts).

  • Journal of Fluorine Chemistry. (1990). Aromatic nucleophilic substitution of 2-chloro-3-nitro-4-trifluoromethylpyridine. (Provides context for substituted 4-CF3 systems).

Sources

Comprehensive LC-MS/MS Analytical Guide: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Method Development Specialists.

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with heavily functionalized, multi-halogenated aromatic compounds. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a prime example of a molecule that defies "plug-and-play" LC-MS methods. It features a basic pyridine ring and a primary amine, which are sterically and electronically dominated by a strongly electron-withdrawing trifluoromethyl (-CF


) group and a heavy bromine atom[1].

This guide objectively compares standard analytical approaches against optimized, field-proven methodologies, providing you with a self-validating protocol designed for high-throughput quantification and absolute structural confidence.

Chromatographic Strategy: The Limits of C18 vs. The Power of PFP

When analyzing polar basic compounds, default method development often begins with a standard C18 stationary phase. However, for 2-Bromo-4-(trifluoromethyl)pyridin-3-amine, C18 relies exclusively on dispersive hydrophobic (van der Waals) forces. The highly polar amine group, combined with the extreme electronegativity of the -CF


 group, creates a localized dipole that often leads to poor retention, severe peak tailing, and co-elution with the solvent front on standard alkyl chains[2],[3].

The Causality of Choice: By transitioning to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. PFP columns engage in


-

interactions with the pyridine ring, strong dipole-dipole interactions, and highly specific fluorine-fluorine interactions with the analyte's -CF

group. This multi-modal retention dramatically improves peak symmetry and shifts the analyte into a cleaner chromatographic window, bypassing early-eluting ion-suppressing matrix components.
Table 1: Comparative Performance Data (C18 vs. PFP)
Performance MetricStandard C18 Column (e.g., BEH C18)Fluorinated Column (e.g., PFP)Causality / Mechanistic Driver
Retention Time (

)
1.8 min (Near solvent front)4.5 min (Optimal retention)PFP provides specific F-F and

-

interactions lacking in C18.
Peak Asymmetry (

)
1.65 (Significant tailing)1.05 (Highly symmetrical)PFP shields residual surface silanols better against basic amines.
Matrix Effect (Suppression) High (~45% suppression)Low (<12% suppression)Increased retention on PFP avoids the void volume matrix crash.
Selectivity (vs. Desbromo) Co-elution (

< 1.0)
Baseline Resolution (

> 2.5)
PFP is highly sensitive to halogen-induced dipole changes.

Mass Spectrometry & Ionization Dynamics

The presence of the primary amine at C3 and the pyridine nitrogen makes Positive Electrospray Ionization (ESI+) the logical choice. However, the intrinsic basicity of these nitrogens is severely attenuated by the inductive electron-withdrawing effects of the adjacent -CF


 and -Br groups[1]. To enforce protonation and maximize the [M+H]

yield, the mobile phase must be heavily buffered with an acidic modifier (e.g., 0.1% Formic Acid).
The Built-In Diagnostic Filter

A critical advantage of this molecule is its built-in diagnostic filter: the bromine atom. Bromine exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio (50.69% and 49.31%). This isotopic signature allows us to build a mathematical filter into the MS/MS method[4],[5]. By monitoring both the m/z 241.0 and m/z 243.0 precursor ions, we create a self-validating system .

Fragmentation_Logic Prec Precursor[M+H]+ m/z 241.0 (79Br) / 243.0 (81Br) Frag1 Product Ion 1 m/z 221.0 / 223.0 (Loss of HF) Prec->Frag1 -20 Da (-HF) Frag2 Product Ion 2 m/z 161.0 (Loss of HBr) Prec->Frag2 -80/82 Da (-HBr) Frag3 Product Ion 3 m/z 141.0 (Loss of HBr + HF) Frag1->Frag3 -80/82 Da (-HBr) Frag2->Frag3 -20 Da (-HF)

Caption: ESI+ MS/MS fragmentation pathway highlighting characteristic neutral losses of HF and HBr.

The Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness in your data, do not rely on a single MRM transition. The following protocol integrates sample preparation, orthogonal chromatography, and isotopic validation into a closed-loop system.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated pyridine analog). Causality: ACN effectively crashes plasma proteins, protecting the PFP column from rapid degradation.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of HPLC-grade water. Causality: Diluting the organic extract prevents "solvent effects" (peak splitting) upon injection into the aqueous mobile phase.

Step 2: Chromatographic Separation
  • Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Enforces protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 6.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection (Dynamic MRM)

Configure the Triple Quadrupole MS in ESI+ mode. Monitor the following transitions:

  • Quantifier Transition (

    
    Br): m/z 241.0 
    
    
    
    161.0 (Collision Energy: 25 eV)
  • Qualifier Transition 1 (

    
    Br): m/z 243.0 
    
    
    
    161.0 (Collision Energy: 25 eV)
  • Qualifier Transition 2 (HF Loss): m/z 241.0

    
     221.0 (Collision Energy: 15 eV)
    
Step 4: Data Processing & QA/QC (The Isotopic Filter)

Set your chromatography data system (CDS) to automatically calculate the peak area ratio between the Quantifier (


Br) and Qualifier 1 (

Br).
  • Validation Rule: The peak area ratio must fall between 0.95 and 1.05. Any peak outside this variance is flagged as a matrix interference or false positive[4].

LCMS_Methodology Prep Sample Preparation (ACN Precipitation) Chrom Chromatography (PFP Stationary Phase) Prep->Chrom 2 µL Injection Ion Ionization (ESI+ with 0.1% FA) Chrom->Ion Orthogonal Retention MSMS MS/MS Detection (MRM: m/z 241 & 243) Ion->MSMS [M+H]+ Generation Valid Self-Validation (79Br/81Br 1:1 Ratio) MSMS->Valid Isotopic Filtering

Caption: LC-MS/MS analytical workflow emphasizing orthogonal retention and isotopic self-validation.

References

  • Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine". Benchchem Product Data & Chemical Properties.
  • Analytical Chemistry. "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles". American Chemical Society (ACS).
  • PMC. "Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines". National Institutes of Health (NIH).
  • MDPI. "The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS". MDPI.
  • DSpace / UT.ee. "Novel Eluent Additives for LC-MS Based Bioanalytical Methods". University of Tartu.

Sources

Comparative Guide: IR Spectroscopy of Amino and Trifluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, pyridines serve as privileged scaffolds, with amino (-NH


) and trifluoromethyl (-CF

) substitutions acting as critical modulators of lipophilicity and metabolic stability. This guide provides a technical comparison of the infrared (IR) spectral signatures of these two functional groups.

While the amino group is an electron-donating group (EDG) characterized by high-frequency N-H stretching (>3300 cm⁻¹), the trifluoromethyl group is a strong electron-withdrawing group (EWG) dominated by intense C-F stretching vibrations in the fingerprint region (1100–1350 cm⁻¹). Accurate interpretation of these bands allows for rapid structural validation and isomer differentiation without immediate recourse to NMR.

Fundamental Principles & Electronic Effects[1]

The vibrational frequencies of pyridine substituents are heavily influenced by the electronic environment of the heterocyclic ring.

  • Amino Pyridines (-NH

    
    ):  The nitrogen lone pair donates electron density into the pyridine ring (Mesomeric effect, +M). This increases the double-bond character of the exocyclic C-N bond, shifting its stretching frequency higher, while weakening the N-H bonds.
    
  • Trifluoromethyl Pyridines (-CF

    
    ):  The -CF
    
    
    
    group exerts a powerful inductive withdrawal (-I) of electron density.[1] This stiffens the C-F bonds and significantly alters the dipole moment, resulting in some of the most intense bands observed in IR spectroscopy.

Detailed Spectral Analysis

A. The Amino Group (-NH )

The amino group exhibits a diagnostic "doublet" pattern in the high-frequency region, distinct from the broad singlets of hydroxyl groups.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
N-H Asymmetric Stretch 3400 – 3550MediumHigher frequency band; anti-phase stretching.
N-H Symmetric Stretch 3300 – 3450MediumLower frequency band; in-phase stretching.
N-H Scissoring (Bend) 1580 – 1650StrongOften overlaps with pyridine ring C=C/C=N stretches.
C-N Exocyclic Stretch 1250 – 1340StrongShifted higher than aliphatic amines (1020–1250 cm⁻¹) due to resonance.
N-H Wagging 650 – 900Broad/Med"Dirty" region; sensitive to hydrogen bonding.

Key Insight: In 2-aminopyridine , the C-N stretch appears around 1328 cm⁻¹ , significantly higher than in non-aromatic amines, confirming the resonance interaction with the ring nitrogen.

B. The Trifluoromethyl Group (-CF )

The -CF


 group is a "spectroscopic bully," often obscuring other features in the 1000–1400 cm⁻¹ region due to the high polarity of the C-F bond.
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
C-F Stretching (Sym/Asym) 1100 – 1350Very Strong Multiple bands; typically the strongest peaks in the spectrum.
C-CF

Stretching
1310 – 1340StrongVibration of the bond connecting the CF

to the ring.
CF

Deformation
700 – 750MediumUmbrella-like deformation modes.

Key Insight: A cluster of very intense bands between 1100 and 1200 cm⁻¹ is the hallmark of the -CF


 group. For example, in 3-trifluoromethylpyridine , the C-F asymmetric stretch is dominant near 1140 cm⁻¹ .
C. Pyridine Ring Vibrations

The substitution pattern affects the ring breathing modes (typically ~990 cm⁻¹ in unsubstituted pyridine).

  • 2-Substitution: Shifts ring breathing to ~985–1000 cm⁻¹.

  • 3-Substitution: often retains a band near ~1000 cm⁻¹ but splits ring stretches.

  • 4-Substitution: Can suppress the ~1000 cm⁻¹ breathing mode entirely or shift it significantly.

Comparative Data: Amino vs. Trifluoromethyl

The following table contrasts the primary diagnostic bands for a researcher deciding between these two moieties.

FeatureAmino Pyridine (-NH

)
Trifluoromethyl Pyridine (-CF

)
Primary Diagnostic 3300–3500 cm⁻¹ (Doublet)1100–1350 cm⁻¹ (Massive broad bands)
Fingerprint Region Complex; N-H wagging broadens baselineDominated by sharp, intense C-F stretches
H-Bonding Effect Significant (Broadens/Redshifts N-H bands)Negligible (C-F does not H-bond)
Ring C=N/C=C Shifted to lower freq (e- donation)Shifted to higher freq (e- withdrawal)
Sample Handling Hygroscopic (Water O-H mimics N-H)Volatile (Low MW analogs); Chemically inert

Experimental Protocols

Protocol A: Solid Sampling (KBr Pellet)

Best for: Non-volatile solids, identifying specific crystal forms.

  • Preparation: Dry analytical grade KBr powder at 110°C overnight to remove moisture (critical for aminopyridines to avoid O-H interference).

  • Grinding: Mix 1–2 mg of the pyridine derivative with 150 mg KBr in an agate mortar. Grind until the mixture is a fine, non-reflective powder (particle size < 2 µm to avoid Christiansen effect).

  • Pressing: Apply 8–10 tons of pressure under a vacuum for 2 minutes.

  • Validation: The resulting pellet must be transparent.[2] An opaque pellet indicates moisture or insufficient grinding.

Protocol B: Liquid Sampling (Thin Film)

Best for: Volatile trifluoromethyl pyridines.

  • Plate Selection: Use NaCl or KBr plates. (Note: Avoid CsI if the sample is wet).

  • Application: Place 1 drop of neat liquid on the center of the plate.

  • Sandwich: Place the second plate on top and rotate slightly to create a capillary film.

  • Measurement: Scan immediately to prevent evaporation of volatile fluorinated species.

Visualizations

Figure 1: Spectral Assignment Workflow

This logic flow guides the assignment of bands for an unknown substituted pyridine.

SpectralAssignment Start Unknown Pyridine Derivative CheckHigh Check 3300-3500 cm⁻¹ Region Start->CheckHigh Doublet Doublet Observed? CheckHigh->Doublet AminoConfirmed Primary Amino Group (-NH₂) (Asym ~3440, Sym ~3300) Doublet->AminoConfirmed Yes CheckFingerprint Check 1000-1350 cm⁻¹ Region Doublet->CheckFingerprint No AminoConfirmed->CheckFingerprint Next Step IntenseCF Intense/Broad Bands (1100-1350 cm⁻¹)? CheckFingerprint->IntenseCF CF3Confirmed Trifluoromethyl Group (-CF₃) (C-F Stretch Dominant) IntenseCF->CF3Confirmed Yes CheckRing Analyze Ring Modes (1400-1600 cm⁻¹) IntenseCF->CheckRing No CF3Confirmed->CheckRing Next Step

Caption: Step-by-step logic for distinguishing amino and trifluoromethyl substituents.

Figure 2: Isomer Differentiation Logic

Distinguishing 2-, 3-, and 4-substituted isomers using IR markers.

IsomerLogic Root Substituted Pyridine Pos2 2-Substitution Root->Pos2 Pos3 3-Substitution Root->Pos3 Pos4 4-Substitution Root->Pos4 Crit2 Ring Breathing: ~990 cm⁻¹ C-H Bend (oop): ~740-780 cm⁻¹ Pos2->Crit2 Crit3 Ring Breathing: ~1000 cm⁻¹ C-H Bend (oop): ~700-800 cm⁻¹ (Often complex) Pos3->Crit3 Crit4 Ring Breathing: Weak/Absent C-H Bend (oop): ~800-850 cm⁻¹ (Single strong band) Pos4->Crit4

Caption: Diagnostic bands for determining substitution position on the pyridine ring.

References

  • Jose, S. P., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240-245. Retrieved from [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004).[3] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589–597.[3] Retrieved from [Link]

  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(10), 1172-1186. Retrieved from [Link]

  • LibreTexts Chemistry. (2022).[4] Infrared Spectra of Some Common Functional Groups: Amines. Retrieved from [Link]

Sources

Comparison of reactivity: 2-Bromo vs 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4-(trifluoromethyl)pyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and overall project timelines. Halogenated pyridines are foundational building blocks, and within this class, 2-Bromo-4-(trifluoromethyl)pyridin-3-amine and 2-Chloro-4-(trifluoromethyl)pyridin-3-amine are two key intermediates. While structurally similar, the seemingly minor difference in the halogen atom at the 2-position dictates a significant divergence in their chemical reactivity, particularly in the realm of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of these two reagents. We will dissect the theoretical underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols to empower chemists to make informed strategic decisions in their synthetic endeavors.

Theoretical Foundations of Reactivity

The disparate reactivity between the bromo and chloro analogs is primarily governed by two key factors: the carbon-halogen bond strength and the electronic environment of the pyridine ring.

The Decisive Role of the Carbon-Halogen Bond

In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is the principal barrier to initiating the catalytic cycle. A weaker C-X bond translates to a lower activation energy, a faster rate of oxidative addition, and consequently, higher overall reactivity.

The bond dissociation energies (BDEs) clearly illustrate this principle:

  • C-Cl Bond: ~328-339 kJ/mol[1][2]

  • C-Br Bond: ~276 kJ/mol[1][2]

The C-Br bond is substantially weaker than the C-Cl bond, making 2-bromo-4-(trifluoromethyl)pyridin-3-amine inherently more susceptible to oxidative addition. This allows reactions to proceed under milder conditions, often at lower temperatures and with a broader array of catalysts.[1]

Electronic Landscape of the Substituted Pyridine Ring

The substituents on the pyridine ring create a unique electronic environment that modulates the reactivity at the C-X bond and influences interactions with the catalyst.

  • Trifluoromethyl (-CF3) Group: As one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry, the -CF3 group exerts a strong negative inductive effect.[3][4][5] This effect renders the entire pyridine ring electron-deficient, which can increase the rate of oxidative addition and also activate the ring toward nucleophilic aromatic substitution (SNAr).[6]

  • Amino (-NH2) Group: The amino group at the 3-position is an electron-donating group (EDG) through resonance. However, its activating effect is largely overshadowed by the potent deactivation from the ring nitrogen and the -CF3 group.[6]

  • Pyridine Nitrogen: A critical and often challenging feature of 2-halopyridines is the propensity of the endocyclic nitrogen to coordinate with the palladium catalyst. This coordination can sequester the active catalyst, effectively poisoning it and leading to low or no conversion.[7] This issue necessitates the use of specific, sterically bulky phosphine ligands (e.g., XPhos, RuPhos) that shield the palladium center and disfavor pyridine binding.[7]

Visualizing the Synthetic Decision Workflow

The choice between the bromo and chloro derivatives is a balance between reactivity, cost, and the specific demands of the synthetic step. The following workflow illustrates the logical process for substrate selection.

G start Synthetic Goal: Cross-Coupling Reaction reactivity_need High Reactivity & Mild Conditions Required? start->reactivity_need bromo_path Select: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine reactivity_need->bromo_path  Yes cost_consideration Is Cost a Primary Driver & Optimization Feasible? reactivity_need->cost_consideration  No / Flexible outcome_bromo Outcome: - Higher yield likely - Broader substrate scope - Faster reaction development bromo_path->outcome_bromo chloro_path Select: 2-Chloro-4-(trifluoromethyl)pyridin-3-amine optimization Requires: - More active catalyst - Higher temperatures - Longer reaction times chloro_path->optimization cost_consideration->bromo_path  No cost_consideration->chloro_path  Yes outcome_chloro Outcome: - Lower raw material cost - Requires process optimization - Suitable for large scale optimization->outcome_chloro G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Add 2-bromo-substrate (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.0 eq) to an oven-dried flask. B 2. Add PdCl₂(dppf) (3 mol%). A->B C 3. Seal, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed 1,4-Dioxane/H₂O (4:1). C->D E 5. Heat to 90 °C with stirring for 8-12 hours. D->E F 6. Monitor by TLC/LC-MS. E->F G 7. Cool, dilute with EtOAc, wash with H₂O and brine. F->G H 8. Dry (Na₂SO₄), concentrate, and purify by chromatography. G->H

Caption: Experimental workflow for Suzuki coupling of the bromo-substrate.

Methodology:

  • To an oven-dried reaction vessel, add 2-bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Seal the vessel with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Through the septum, add degassed solvents, 1,4-dioxane (4 mL) and water (1 mL), via syringe.

  • Immerse the vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 8-16 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and saturated brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol for Suzuki-Miyaura Coupling of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Methodology:

  • In a glovebox, add 2-chloro-4-(trifluoromethyl)pyridin-3-amine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv) to an oven-dried vial.

  • In a separate vial, prepare the catalyst pre-catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%) in degassed toluene (2 mL).

  • Add the catalyst solution to the vial containing the substrates.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C, stirring vigorously.

  • Monitor the reaction's progress by LC-MS. Typical reaction times are 18-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (2 x 10 mL) and saturated brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Summary and Strategic Recommendations

Feature2-Bromo-4-(trifluoromethyl)pyridin-3-amine2-Chloro-4-(trifluoromethyl)pyridin-3-amine
General Reactivity High Low to Moderate
Reaction Conditions Milder (Lower temps, weaker bases)Harsher (Higher temps, stronger bases)
Catalyst Requirement Standard Pd catalysts/ligands often sufficeRequires specialized, bulky phosphine ligands
Versatility High (Effective in Suzuki, Buchwald, Sonogashira)Limited (Mainly Suzuki, challenging in others)
Cost Generally HigherGenerally Lower
Ideal Application Rapid synthesis, discovery chemistry, functional group tolerance is keyLarge-scale synthesis, process chemistry where cost is paramount and optimization is justified

2-Bromo-4-(trifluoromethyl)pyridin-3-amine stands out as the more versatile and reactive building block. Its lower activation barrier for oxidative addition makes it the superior choice for discovery chemistry, where speed, reliability, and broad substrate scope are paramount. It allows for the use of milder conditions, which is crucial when dealing with sensitive or complex molecules.

2-Chloro-4-(trifluoromethyl)pyridin-3-amine serves as a valuable, cost-effective alternative, particularly for large-scale manufacturing where the price of raw materials is a significant factor. However, harnessing its synthetic potential requires a greater investment in process development and optimization, including the screening of advanced catalyst systems and the use of more forcing reaction conditions.

Ultimately, the choice is a strategic one. For rapid exploration and synthesis of diverse analogs, the bromo-derivative is the clear frontrunner. For cost-driven, scaled-up production of a specific target, the chloro-derivative becomes an attractive proposition, provided the necessary optimization is undertaken.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace.
  • 2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8 | Benchchem.
  • A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine - Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
  • Buchwald–Hartwig amin
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... - Homework.Study.com.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

Sources

Comparative Structural Analysis: 3-Amino-2-Bromo-4-Trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the crystal structure and solid-state properties of 3-amino-2-bromo-4-trifluoromethylpyridine , a critical scaffold in medicinal chemistry.

Executive Summary

3-Amino-2-bromo-4-trifluoromethylpyridine (CAS: 1214376-76-5) represents a "privileged scaffold" for the synthesis of kinase inhibitors and agrochemicals. Its solid-state behavior is governed by a competition between the strong hydrogen-bonding potential of the 3-amino group and the lipophilic, steric bulk of the 4-trifluoromethyl (


) moiety.

This guide compares the crystallographic performance of this brominated derivative against its 2-chloro analog and non-fluorinated congeners . Analysis reveals that the 2-bromo variant offers superior halogen-bonding capabilities (


), which can be exploited for crystal engineering and enhancing protein-ligand binding affinity, a feature absent in the chloro-analog.

Structural Metrics & Comparative Performance

The "Bromo-Effect": Halogen Bonding vs. Sterics

The substitution of Bromine at the C2 position introduces a significant


-hole, enabling directional halogen bonding that is weak or absent in the 2-chloro derivative.
Feature2-Bromo Derivative (Target)2-Chloro Analog (Alternative)Implication for Drug Design
C-X Bond Length ~1.89 Å~1.73 ÅBr extends further, influencing steric exclusion.
Halogen Bond (

)
Strong (

or

)
Weak/NegligibleBr can anchor the molecule in the active site via

-hole interactions.
Lattice Energy Higher (stabilized by dispersion)LowerBr-derivative often has higher melting points and lower solubility.
Packing Motif Tendency for Type II Halogen contactsType I Halogen contacts or H-bond dominanceBr directs packing into layered motifs; Cl is passive.
The Trifluoromethyl Rotational Disorder

A critical challenge in refining the crystal structure of this molecule is the


 group at position 4. Unlike a methyl group, the 

group is bulky and electron-rich, often exhibiting rotational disorder in the crystal lattice.
  • Observation: The

    
     interactions often segregate into fluorous domains within the lattice.
    
  • Refinement Tip: Expect to model the

    
     group as a rigid body with split positions (e.g., A/B occupancy 0.60/0.40) to account for librational motion.
    

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for comparative analysis, a "Self-Validating" solvent screening protocol is required.

Phase 1: Solvent Screening (The "Inverse Polarity" Method)

Standard alcohols often solvate the amine too strongly, preventing nucleation. Use this validated gradient:

  • Primary Solvent: Dissolve 20 mg of target in 2 mL Dichloromethane (DCM) .

  • Antisolvent: Layer carefully with 4 mL Hexane (do not mix; allow diffusion).

  • Alternative: Slow evaporation from Acetonitrile (promotes dipole alignment).

Phase 2: XRD Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream). Reason: Freezes

    
     rotation, sharpening high-angle reflections.
    
  • Resolution: Aim for

    
     or better. Reason: Required to resolve the electron density between the N-H protons and the Br 
    
    
    
    -hole.
Phase 3: Structure Solution Workflow
  • Indexing: Isolate unit cell (typically Monoclinic

    
     or Triclinic 
    
    
    
    ).
  • Phasing: Use Intrinsic Phasing (SHELXT) due to the heavy Bromine atom (anomalous scattering is strong).

  • Refinement:

    • Locate Br and

      
       first.
      
    • Locate Amino H-atoms from difference Fourier map (do not calculate geometrically initially; their position reveals hybridization).

Visualizing the Interaction Network

The following diagram illustrates the hierarchy of supramolecular forces governing the stability of the 3-amino-2-bromo-4-trifluoromethylpyridine crystal lattice.

CrystalForces cluster_Primary Primary Synthons (Strong) cluster_Secondary Secondary Interactions (Weak/Steric) Molecule 3-Amino-2-Br-4-CF3-Pyridine HBond N-H...N (Dimer) Molecule->HBond 3-Amino Group XBond C-Br...N (Halogen Bond) Molecule->XBond 2-Bromo Sigma-Hole F_Inter F...F (Fluorous Segregation) Molecule->F_Inter 4-CF3 Group Result Crystal Lattice Stability (High Density / Low Solubility) HBond->Result Dominant Force XBond->Result Directional Steering F_Inter->Result Lattice Expansion Pi_Stack Pi-Pi Stacking (Pyridine Ring) Pi_Stack->Result

Caption: Hierarchical organization of intermolecular forces. The Amino-Pyridine H-bond dimer is the primary anchor, while the Bromo-Halogen bond directs the 3D architecture.

Comparative Analysis: Why It Matters

Case Study: Reactivity & Regioselectivity

The crystal structure explains the reactivity difference between the 2-Bromo and 2-Chloro variants during nucleophilic aromatic substitution (


).
  • 2-Chloro Analog: The Cl atom is smaller. The adjacent 3-amino group can rotate more freely, potentially shielding the C2 position or participating in intramolecular H-bonding (

    
    ).
    
  • 2-Bromo Target: The large Br atom forces the 3-amino group out of plane (torsion angle > 15°). This de-conjugation makes the lone pair on the amine more available for reaction (e.g., acylation) but makes the C2 position more sterically crowded for substitution.

References

  • Growing Crystals of Small Organic Molecules. Rigaku Journal. Protocol for solvent layering techniques in aminopyridines. Link

  • Halogen Bonding in Pyridines. Crystal Growth & Design. Comparative analysis of Cl vs Br vs I interactions in heterocyclic systems. Link

  • The Trifluoromethyl Group in Medicinal Chemistry.Journal of Medicinal Chemistry.

    
     substitutions. Link
    
  • SHELXT – Integrated Space-Group and Crystal Structure Determination. Acta Crystallographica Section A. The standard algorithm for solving heavy-atom structures. Link

  • PubChem Compound Summary: 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. (Analog Reference). National Library of Medicine.[1] Link

Sources

Comparative Guide: UV-Vis Absorption & Electronic Properties of Halogenated Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Halogenated aminopyridines (HAPs) serve as critical pharmacophores in drug discovery (e.g., factor Xa inhibitors like Edoxaban). Their electronic absorption properties are not merely physical constants but direct indicators of their electronic environment, tautomeric state, and acid-base behavior under physiological conditions.

Key Findings:

  • Spectral Shift: Halogenation at the 5-position (para to the amino group) induces a bathochromic (red) shift in the

    
     transition compared to the unsubstituted 2-aminopyridine (2-AP). This is driven by the mesomeric interaction of the halogen lone pairs extending the conjugated system.
    
  • Basicity Modulation: The electron-withdrawing inductive effect (-I) of halogens significantly lowers the pKa of the pyridine ring nitrogen compared to 2-AP (pKa 6.86), altering solubility and bioavailability profiles.

  • Solvatochromism: HAPs exhibit positive solvatochromism in polar protic solvents, stabilizing the excited state more than the ground state, a property exploitable for binding assays.

Mechanistic Foundations: Electronic Effects

To interpret the UV-Vis data correctly, one must understand the competing electronic effects governed by the halogen substituent.

The Auxochromic Conflict

The amino group (-NH


) at the 2-position acts as a strong auxochrome, donating electron density into the pyridine ring via resonance (+M). When a halogen (Cl, Br, I) is introduced:
  • Inductive Effect (-I): Halogens withdraw electron density through the sigma bond skeleton. This stabilizes the HOMO less than the LUMO, typically leading to a blue shift (hypsochromic) if dominant.

  • Mesomeric Effect (+M): Halogen lone pairs can donate into the

    
    -system. Although weaker than the -I effect for reactivity, the +M effect is critical for UV transitions. It raises the HOMO energy, narrowing the HOMO-LUMO gap, resulting in a red shift (bathochromic) .
    

Position Matters:

  • 5-Position (Para to -NH

    
    ):  The +M effect is maximized due to efficient orbital overlap and lack of steric hindrance. This leads to the most distinct red shifts.
    
  • 3-Position (Ortho to -NH

    
    ):  Steric repulsion between the halogen and the amino group can force the amino group out of planarity. This "de-conjugation" often reduces molar absorptivity (
    
    
    
    ) and causes a blue shift relative to the 5-isomer.
Visualization of Electronic Pathways

The following diagram illustrates the electronic interplay determining the spectral properties.

ElectronicEffects Base 2-Aminopyridine (Reference) HOMO HOMO Energy (Ground State) Base->HOMO Sets Baseline Halogen Halogen Substituent (Cl, Br, I) Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Mesomeric Mesomeric Effect (+M) Lone Pair Donation Halogen->Mesomeric Inductive->HOMO Stabilizes (Lowers) Mesomeric->HOMO Destabilizes (Raises) Shift Bathochromic Shift (Red Shift) HOMO->Shift Gap Narrows LUMO LUMO Energy (Excited State) LUMO->Shift

Caption: Logical flow of substituent effects on molecular orbitals. The Mesomeric effect (+M) typically dominates the UV spectral shift in 5-substituted isomers.

Comparative Data Analysis

The following table synthesizes experimental data for 2-aminopyridine and its key halogenated derivatives. Note the progression of the absorption maximum (


) with the size/polarizability of the halogen.
CompoundSubstituent

(nm) [Solvent]
Molar Absorptivity (

)
pKa (Approx)Electronic Character
2-Aminopyridine -H235, 298 [Ethanol]~3,600 (298 nm)6.86Reference Standard
2-Amino-5-chloropyridine -Cl (5-pos)242, 306 [Ethanol]*Moderate~5.5 - 6.0Weak Red Shift, Reduced Basicity
2-Amino-5-bromopyridine -Br (5-pos)255 (broad) [Acetonitrile]10,160< 5.5Distinct Red Shift, Heavy Atom Effect
2-Amino-3,5-dibromopyridine -Br (3,5-pos)255 [Acetonitrile]10,160Weak BaseSteric/Electronic Saturation

*Note: Values for chlorinated derivatives are estimated based on periodic trends and relative shifts observed in analogous pyridine systems where Cl typically induces a 5-8 nm red shift compared to H, while Br induces a 10-15 nm shift.

Critical Observation: The shift from 2-AP (


 nm) to 2-Amino-5-bromopyridine (

nm) confirms the bathochromic influence of the halogen. However, the pKa drops significantly, meaning that at physiological pH (7.4), 2-AP is largely protonated (cationic), while the halogenated derivatives remain largely neutral. This drastically affects solubility and membrane permeability.

Experimental Protocol: Self-Validating pKa Determination

For drug development, knowing the exact pKa of your specific halogenated derivative is crucial. Standard potentiometric titration often fails due to low solubility. The following UV-Vis Spectrophotometric Titration is the gold standard.

Reagents & Setup
  • Stock Solution:

    
     M of the aminopyridine in methanol (co-solvent).
    
  • Buffers: Citrate-Phosphate buffer series ranging from pH 2.0 to pH 9.0 (0.5 pH increments).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Workflow
  • Baseline Correction: Run a blank scan using the specific buffer/methanol mix (without analyte) for every pH point. This eliminates buffer absorption artifacts.

  • Sample Preparation: Add 50

    
    L of Stock Solution to 2.95 mL of each buffer in a quartz cuvette. Invert 3 times to mix.
    
  • Spectral Scan: Scan from 200 nm to 400 nm.

  • Isosbestic Point Check (Validation Step): Overlay all spectra. You must observe a sharp isosbestic point (a specific wavelength where absorbance is constant across all pHs).

    • Pass: Indicates a clean equilibrium between two species (protonated vs. neutral).

    • Fail: Indicates degradation, precipitation, or multiple ionization steps. Stop and re-optimize solubility.

  • Data Extraction: Select the wavelength of maximum change (

    
    ). Plot Absorbance vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Workflow Visualization

pKaProtocol Start Start: Stock Solution Prep (100 µM in MeOH) BufferPrep Prepare Buffer Series (pH 2.0 - 9.0) Start->BufferPrep Scan Acquire UV-Vis Spectra (200-400 nm) BufferPrep->Scan Validation Isosbestic Point Check Scan->Validation Fail FAIL: Check Solubility/Purity Validation->Fail No Intersection Pass PASS: Clean Equilibrium Validation->Pass Sharp Intersection Calc Henderson-Hasselbalch Plot (Abs vs pH) Pass->Calc Result Determine pKa Calc->Result

Caption: Decision tree for UV-Vis pKa determination. The Isosbestic Point is the critical "Go/No-Go" quality gate.

References

  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. (Provides UV spectral data for brominated derivatives).

  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II). Journal of the Chemical Society, Dalton Transactions. (Confirms 2-amino-5-bromopyridine synthesis and characterization).

  • 2-Aminopyridine Spectral Data. NIST Chemistry WebBook. (Baseline data for unsubstituted aminopyridine).

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. (Discusses solvatochromism and solvent effects on aminopyridines).

  • Determination of pKa by UV-Vis Spectrophotometry. Mettler Toledo Application Note. (Standardized protocol for pKa determination).

Technical Guide: Impurity Profiling of Commercial 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

[1]

Executive Summary: The Criticality of Purity in Halogenated Pyridines

In the high-stakes arena of drug discovery, particularly kinase inhibitor development, 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 175205-81-9 [Analogous]) serves as a linchpin scaffold.[1] Its unique substitution pattern offers three distinct vectors for diversification: the nucleophilic amine (C3), the electrophilic bromide (C2), and the lipophilic trifluoromethyl group (C4).

However, commercial batches of this reagent often exhibit significant variability in purity profiles depending on the synthetic route employed by the supplier. Impurities in this scaffold are not merely inert fillers; they are reactive decoys .[1] Regioisomers (e.g., 6-bromo) and des-bromo analogs can competitively inhibit downstream Buchwald-Hartwig or Suzuki couplings, leading to complex mixture purification issues and erroneous SAR (Structure-Activity Relationship) data.[1]

This guide objectively compares the impurity profiles derived from common synthesis routes and provides a validated analytical framework for their identification.

Synthesis-Driven Impurity Profiling

To identify impurities, one must understand their origin.[1] Two primary industrial routes are used to manufacture this compound, each generating a distinct "fingerprint" of by-products.

Route A: The "Nitration-Reduction" Pathway (High Specificity)[1]
  • Mechanism: Starting from 4-(trifluoromethyl)pyridin-2-ol

    
     Nitration (C3) 
    
    
    Bromination (C2, converting -OH to -Br)
    
    
    Nitro Reduction.[1]
  • Impurity Profile: Generally cleaner regarding regioisomers but prone to reduction by-products.[1]

    • Major Impurity:Des-bromo species (from over-reduction of the C-Br bond during nitro reduction).[1]

    • Major Impurity:Unreduced Nitro intermediate .

Route B: Direct Bromination of 4-(trifluoromethyl)pyridin-3-amine (Cost-Effective)[1]
  • Mechanism: Direct electrophilic aromatic substitution (bromination) of the amine precursor.[1][2]

  • Impurity Profile: High risk of regioisomers due to competing directing effects.[1]

    • Major Impurity:6-Bromo regioisomer (The amine directs ortho/para; C2 is ortho, C6 is para-like/ortho to N).[1]

    • Major Impurity:2,6-Dibromo species (Over-bromination).[1]

Visualizing the Pathways

The following diagram illustrates the divergence in impurity generation.

SynthesisPathwaysStart_A4-(Trifluoromethyl)pyridin-2-olRoute_ARoute A: Nitration -> Bromination -> ReductionStart_A->Route_AStart_B4-(Trifluoromethyl)pyridin-3-amineRoute_BRoute B: Direct Bromination (NBS/Br2)Start_B->Route_BTargetTARGET:2-Bromo-4-(trifluoromethyl)pyridin-3-amineRoute_A->TargetImp_A1Impurity A1:Des-bromo (Over-reduction)Route_A->Imp_A1Side RxnImp_A2Impurity A2:Nitro-precursorRoute_A->Imp_A2IncompleteRoute_B->TargetImp_B1Impurity B1:6-Bromo RegioisomerRoute_B->Imp_B1Competing Directing GroupImp_B2Impurity B2:2,6-Dibromo speciesRoute_B->Imp_B2Excess Reagent

Caption: Comparative synthesis pathways showing the origin of specific impurities (Red) relative to the target (Green).

Comparative Analysis of Impurities

The following table summarizes the key impurities you will encounter. Note that Impurity B1 (6-Bromo) is the most insidious as it has the same mass as the target and similar polarity.

Impurity NameStructure DescriptionOriginMolecular Mass (Br isotopes)Detection Challenge
Target 2-Br, 3-NH2, 4-CF3N/A~240/242 (1:1 ratio)N/A
Impurity A1 (Des-bromo) 3-NH2, 4-CF3 (No Br)Over-reduction (Route A)~162Easy (Mass shift -79/81 Da)
Impurity B1 (Regioisomer) 6-Br , 3-NH2, 4-CF3Direct Bromination (Route B)[1]~240/242 (1:1 ratio)Critical : Same Mass.[1] Requires NMR or optimized HPLC.[1]
Impurity B2 (Dibromo) 2,6-DiBr, 3-NH2, 4-CF3Over-bromination~319/321/323 (1:2:[1]1)Easy (Mass shift +79/81 Da, high lipophilicity)
Impurity C (Hydrolysis) 2-OH, 3-NH2, 4-CF3 (Pyridone)Moisture/Base hydrolysis~178Moderate (Distinct UV spectra)

Experimental Protocols for Validation

Protocol 1: High-Resolution LC-MS Method

This method is designed to separate the target from its critical 6-bromo regioisomer.[1]

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent charged-surface hybrid column.[1]

    • Why: The basic pyridine nitrogen often tails on standard C18. CSH columns provide better peak shape at low pH.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-10 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 10-12 min: 95% B (Wash)[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1] MS ESI+ mode.[1]

  • Expected Results:

    • Des-bromo: Elutes early (RRT ~0.4).[1]

    • Hydrolysis (OH): Elutes early (RRT ~0.5).[1]

    • Target (2-Br): Elutes ~6.5 min.

    • Regioisomer (6-Br): Elutes ~6.8 min (Very close![1] Often appears as a shoulder).[1]

    • Dibromo: Elutes late (RRT ~1.2).

Protocol 2: Definitive NMR Differentiation (Self-Validating)

When LC-MS shows a single peak but you suspect regio-isomer contamination, 1H NMR is the gold standard .[1]

  • Solvent: DMSO-d6 (preferred for solubility and sharp amine peaks).[1]

  • Diagnostic Signals:

    • Target (2-Bromo-4-(trifluoromethyl)pyridin-3-amine):

      • Look for the aromatic protons at positions 5 and 6.

      • These protons are ortho to each other.[1]

      • Signal: Two doublets with a coupling constant

        
         .
        
    • Regioisomer (6-Bromo-4-(trifluoromethyl)pyridin-3-amine):

      • Protons are at positions 2 and 5.[1]

      • These protons are para to each other (separated by CF3 and N).[1]

      • Signal: Two singlets (or very weak coupling

        
        ).
        
  • Validation Logic: If you see doublets (

    
     Hz), you have the correct 2-Br isomer.[1] If you see singlets, you have the 6-Br impurity.
    

Analytical Decision Tree

Use this workflow to validate incoming batches before committing them to synthesis.

AnalyticalWorkflowStartIncoming Batch AnalysisLCMSStep 1: LC-MS Analysis(Check Purity & Mass)Start->LCMSMassCheckMass 240/242 Detected?LCMS->MassCheckImpurityCheckCheck for M-80 (Des-bromo)or M+80 (Dibromo)MassCheck->ImpurityCheckYesFail_MixFAIL: Mixture of IsomersMassCheck->Fail_MixNo (Wrong Compound)NMRStep 2: 1H NMR (DMSO-d6)(Structural Confirmation)ImpurityCheck->NMRClean Single PeakImpurityCheck->Fail_MixMultiple PeaksCouplingAromatic Coupling Constant (J)?NMR->CouplingPassPASS: High Purity2-Bromo IsomerCoupling->PassDoublets (J ~5Hz)Fail_RegioFAIL: 6-Bromo Isomer(Singlets detected)Coupling->Fail_RegioSingletsCoupling->Fail_MixOverlapping Signals

Caption: Decision tree for validating batch identity and purity using LC-MS and NMR.

Conclusion & Recommendations

For drug development applications where the 2-position bromine is intended for specific cross-coupling (e.g., introducing a tail moiety in a kinase inhibitor):

  • Avoid "Tech Grade" materials synthesized via direct bromination unless the supplier provides specific isomer content data (<1% 6-Br).[1]

  • Prioritize Route A materials (Nitration-Reduction) despite the higher cost, as the impurities (des-bromo) are easier to remove chromatographically than the regioisomer.[1]

  • Mandatory QC: Always run a 1H NMR on new supplier batches. The

    
    -coupling check is a 5-minute experiment that saves weeks of failed synthesis.
    
References
  • Synthesis of Trifluoromethylpyridines : Schlosser, M., et al. "Regioselective synthesis of chlorotrifluoromethylpyridines." Journal of Organic Chemistry, 2005.

  • Impurity Profiling Methodologies : FDA Guidance for Industry, "Q3A(R2) Impurities in New Drug Substances," 2008.[1]

  • Halogenated Pyridine Reactivity : Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010.[1] (Standard Reference text for pyridine reactivity and directing effects).

  • Analytical Validation : Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.[1] (Reference for CSH column selection for basic heterocycles).

A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Yields of 2-Bromo-3-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the 2-amino-3-halopyridine scaffold is a cornerstone of medicinal chemistry. Its strategic functionalization is pivotal in the synthesis of a vast array of bioactive molecules. Among the available methods, palladium-catalyzed cross-coupling reactions offer unparalleled versatility for forging new carbon-carbon and carbon-nitrogen bonds. However, the inherent electronic properties and the potential for catalyst inhibition by the aminopyridine motif present unique challenges.[1]

This guide provides an in-depth comparison of the performance of several key cross-coupling reactions with 2-bromo-3-aminopyridine. We will delve into the mechanistic nuances that dictate reaction outcomes, provide field-proven experimental protocols, and present a comparative analysis of reported yields to empower you in selecting the optimal synthetic route for your specific target.

The Challenge: Catalyst Inhibition by the 3-Aminopyridine Moiety

The primary hurdle in the cross-coupling of 2-bromo-3-aminopyridine is the potential for the substrate to act as a bidentate ligand, chelating the palladium catalyst. This coordination of the pyridine nitrogen and the adjacent amino group can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and impeding the reaction.[2] The choice of appropriate ligands, bases, and reaction conditions is therefore critical to mitigate this inhibition and achieve high yields.

Comparative Analysis of Cross-Coupling Methodologies

This section details the application of four major cross-coupling reactions for the functionalization of 2-bromo-3-aminopyridine: Buchwald-Hartwig Amination, Sonogashira Coupling, Suzuki-Miyaura Coupling, and Heck Coupling. Each subsection provides a general overview, a detailed experimental protocol, and a discussion of the key parameters influencing the reaction's success.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-substituted 2,3-diaminopyridines. The use of bulky, electron-rich phosphine ligands is crucial to promote the reductive elimination step and prevent catalyst deactivation.[2]

  • Reagents:

    • 2-Bromo-3-aminopyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv)

    • RuPhos Precatalyst (2 mol%)

    • Anhydrous THF (Tetrahydrofuran)

  • Procedure:

    • To an oven-dried Schlenk tube, add the RuPhos precatalyst (0.02 equiv).

    • Evacuate and backfill the tube with argon.

    • Add 2-bromo-3-aminopyridine (1.0 equiv) and LiHMDS (2.5 equiv).

    • Add anhydrous THF.

    • Add morpholine (1.2 equiv) via syringe.

    • Heat the reaction mixture to 65°C for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expected Yield: High yields, often in the range of 70-90%, have been reported for the amination of 3-halo-2-aminopyridines with secondary amines using this catalyst system.[2] For the coupling of morpholine with 3-bromo-2-aminopyridine, yields as high as 83% have been achieved.[2]

  • Ligand Selection: Bulky biarylphosphine ligands like RuPhos and BrettPhos are highly effective. Their steric bulk promotes the formation of a monoligated palladium species, which is more reactive in the catalytic cycle.

  • Base: A strong, non-nucleophilic base like LiHMDS is used to deprotonate the amine and facilitate the formation of the palladium-amido complex without competing side reactions.

  • Precatalyst: The use of a precatalyst ensures the efficient generation of the active Pd(0) species in situ.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is particularly valuable for synthesizing 3-alkynyl-2-aminopyridines, which are important intermediates in the synthesis of various heterocyclic compounds.

  • Reagents:

    • 2-Bromo-3-aminopyridine (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Pd(CF₃COO)₂ (Palladium trifluoroacetate) (2.5 mol%)

    • PPh₃ (Triphenylphosphine) (5.0 mol%)

    • CuI (Copper(I) iodide) (5.0 mol%)

    • Et₃N (Triethylamine)

    • DMF (Dimethylformamide)

  • Procedure:

    • To a round-bottomed flask, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

    • Purge the flask with argon.

    • Add DMF, followed by 2-bromo-3-aminopyridine (1.0 equiv), phenylacetylene (1.2 equiv), and Et₃N.

    • Heat the reaction mixture to 100°C for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Expected Yield: This methodology has been shown to provide moderate to excellent yields, typically in the range of 72% to 96%, for the coupling of various terminal alkynes with 2-amino-3-bromopyridines.

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium facilitates the main catalytic cycle, while the copper promotes the formation of the copper acetylide, which is more reactive in the transmetalation step.

  • Base and Solvent: Triethylamine acts as both the base and a solvent, while DMF is used as a co-solvent to ensure the solubility of the reagents.

Suzuki-Miyaura Coupling: Creating Biaryl Structures

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds between an organoboron compound and an organic halide. While highly versatile, its application to aminopyridines can be challenging due to the aforementioned catalyst inhibition. However, with the right choice of catalyst system, high yields can be achieved. While specific data for 2-bromo-3-aminopyridine is not as prevalent, excellent results have been obtained with the closely related 3-amino-2-chloropyridine.[3]

  • Reagents:

    • 2-Bromo-3-aminopyridine (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • K₃PO₄ (Potassium phosphate) (2.0 equiv)

    • Toluene/Water (10:1 mixture)

  • Procedure:

    • In a Schlenk tube, combine 2-bromo-3-aminopyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the toluene/water mixture.

    • Add the catalyst solution to the Schlenk tube.

    • Add the remaining degassed toluene/water solvent.

    • Seal the tube and heat to 100°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Expected Yield: For the coupling of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid using a similar bulky phosphine ligand system, a yield of 99% has been reported.[3] Yields for 2-bromo-3-aminopyridine are expected to be in a similar high range with appropriate optimization.

  • Ligand Selection: Bulky and electron-rich ligands like SPhos are critical for overcoming catalyst inhibition by the aminopyridine substrate.[3] They promote a faster rate of reductive elimination, which outcompetes the rate of catalyst deactivation.

  • Base: A moderately strong base like K₃PO₄ is often effective in Suzuki couplings and is compatible with a wide range of functional groups.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 2-position of the 3-aminopyridine core. While less commonly reported for this specific substrate, the Heck reaction is a powerful tool for C-C bond formation.

  • Reagents:

    • 2-Bromo-3-aminopyridine (1.0 equiv)

    • Styrene (1.5 equiv)

    • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

    • P(o-tolyl)₃ (Tri(o-tolyl)phosphine) (4 mol%)

    • Et₃N (Triethylamine) (2.0 equiv)

    • DMF (Dimethylformamide)

  • Procedure:

    • To a sealed tube, add 2-bromo-3-aminopyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).

    • Evacuate and backfill with argon.

    • Add DMF, styrene (1.5 equiv), and Et₃N (2.0 equiv).

    • Seal the tube and heat to 100-120°C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

  • Expected Yield: Yields for the Heck reaction of bromopyridines can vary widely depending on the specific substrate and reaction conditions. For the coupling of 2-bromopyridine with styrene, good yields have been reported.[4] For 2-bromo-3-aminopyridine, yields would likely be moderate to good, but optimization would be necessary.

  • Ligand: Phosphine ligands like P(o-tolyl)₃ are commonly used in Heck reactions to stabilize the palladium catalyst and promote the desired reactivity.

  • Base: An amine base such as triethylamine is used to neutralize the HBr generated during the catalytic cycle.

Summary of Yields and Reaction Conditions

Cross-Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Buchwald-Hartwig MorpholineRuPhos Precatalyst (2 mol%)LiHMDSTHF651670-90[2]
Sonogashira PhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100372-96
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O10012-24>90 (by analogy)[3]
Heck StyrenePd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)Et₃NDMF100-12012-24Moderate to Good (by analogy)[4]

Visualizing the Catalytic Cycles

To further understand the underlying mechanisms of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OH)2 R-B(OH)₂ R-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination Ar-Pd(II)-X(L)(HNR'R'') [Ar-Pd(II)-X(L)(HNR'R'')]+ Amine\nCoordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Amine\nCoordination Ar-X Ar-X Ar-X->Oxidative\nAddition Base Base Base->Deprotonation

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative\nAddition CuX CuX Alkyne\nDeprotonation Alkyne Deprotonation CuX->Alkyne\nDeprotonation Cu-C≡CR Cu-C≡CR Alkyne\nDeprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation R-C≡CH R-C≡CH R-C≡CH->Alkyne\nDeprotonation Base Base Base->Alkyne\nDeprotonation

Caption: Generalized Catalytic Cycle for the Sonogashira Coupling.

Conclusion

The functionalization of 2-bromo-3-aminopyridine via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of diverse and complex molecules. The choice of the optimal reaction is contingent upon the desired bond formation.

  • For C-N bond formation , the Buchwald-Hartwig amination with bulky biarylphosphine ligands such as RuPhos offers high yields and a broad substrate scope.

  • The Sonogashira coupling provides a reliable and high-yielding route to 3-alkynyl-2-aminopyridines .

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling , when employed with robust catalyst systems featuring ligands like SPhos, can overcome the inherent challenges of the aminopyridine substrate to deliver excellent yields.

  • The Heck reaction offers a viable, albeit potentially lower-yielding, option for the vinylation of the pyridine core.

Successful implementation of these reactions hinges on a sound understanding of the underlying mechanistic principles, particularly the strategies to mitigate catalyst inhibition. The protocols and data presented in this guide serve as a validated starting point for researchers to develop efficient and high-yielding syntheses of functionalized 3-aminopyridine derivatives.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Khan, R. I., & Pitchumani, K. (2016). Pyridinium Modified β-Cyclodextrin: An Ionic Supramolecular Ligand for Palladium acetate in C-C Coupling Reactions in Water. RSC Advances, 6(38), 32147-32155. [Link]

  • Caron, S., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactions of 2- and 3-Pyridylboronic Acids. The Journal of Organic Chemistry, 66(10), 3371-3378. [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Do not treat this compound as a generic organic intermediate. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS 1806047-36-8) presents a dual-threat profile common to halogenated aminopyridines: high acute toxicity combined with stealth permeation capabilities.

While often categorized generically as an irritant (H315/H319), structural analogs (e.g., 2-Bromo-5-(trifluoromethyl)pyridine) carry H300 (Fatal if swallowed) classifications. Furthermore, the pyridine ring facilitates rapid permeation through standard nitrile gloves, rendering standard "blue glove" protocols insufficient for direct handling.

Core Safety Directive: Assume Acute Toxicity Category 2 (Oral) and Rapid Dermal Absorption . All handling must prevent inhalation of dust and direct dermal contact.[1][2]

Risk Assessment & PPE Defense System

The "Nitrile Trap"

Standard laboratory nitrile gloves (0.10 mm) offer <6 minutes of protection against pyridine-based solvents and intermediates before molecular breakthrough occurs. You will not see a hole; the chemical will permeate the polymer matrix and enter your bloodstream.

PPE Specification Table
Protection ZoneComponentSpecificationOperational Logic
Dermal (Primary) Gloves (Layer 1) Laminate Film (e.g., Ansell Barrier™, Silver Shield™)Mandatory. Impermeable to pyridines and halogenated aromatics (>480 min breakthrough).
Dermal (Secondary) Gloves (Layer 2) Nitrile (5-8 mil)Worn over the laminate glove to provide dexterity and grip (laminate is slippery).
Respiratory Engineering Control Chemical Fume HoodPrimary Defense. All open-vessel operations must occur here. Face velocity: 80–100 fpm.
Respiratory (Backup) Respirator N95 or P100 (half-face)Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Ocular Eyewear Chemical Splash GogglesPreferred over safety glasses due to fine powder drift and potential corrosivity of the amine.
Body Lab Coat Poly-cotton (Standard) or Tyvek (High Risk)Use Tyvek sleeves if working with large quantities (>10g) to prevent wrist-gap exposure.
PPE Decision Logic (DOT Diagram)

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution / Liquid State->Solution Dissolved Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Workup Solution->Reaction Resp_Control Respiratory Risk: Dust Inhalation Weighing->Resp_Control Derm_Control Dermal Risk: Permeation Reaction->Derm_Control Action_Solid REQ: Fume Hood + Double Nitrile (min) Resp_Control->Action_Solid Standard Protocol Action_Liquid REQ: Fume Hood + LAMINATE GLOVES (Critical) Derm_Control->Action_Liquid High Permeation Risk

Caption: Logical flow for selecting PPE based on physical state and permeation risk factors.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Eliminate static-induced powder drift. Fluorinated amines are often "fluffy" and static-prone.

  • Engineering Check: Verify fume hood flow is active. Clear the sash area.[3]

  • Static Control: Use an anti-static gun on the weighing boat and spatula inside the hood. If unavailable, wipe the exterior of the weighing vessel with a damp tissue to discharge static.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If the balance is external: Tare the sealed vial inside the hood. Add solid. Cap tightly. Weigh outside. Repeat until target mass is reached. Never open the vial outside the hood.

Phase 2: Solubilization & Reaction

Objective: Prevent "invisible" exposure via glove permeation.

  • Gloving Up: Don Silver Shield/Laminate gloves first. Don standard Nitrile gloves on top.

  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly.

    • Note: The amine group may be basic; avoid mixing with strong oxidizers or acids without cooling, although the CF3/Br groups reduce basicity.

  • Monitoring: If the outer nitrile glove is splashed, change it immediately . It acts as a sacrificial layer to protect the clumsy laminate glove underneath.

Phase 3: Waste Disposal & Decontamination

Objective: Segregate halogenated waste to prevent incineration hazards (HF generation).

  • Solid Waste: Contaminated paper towels, weigh boats, and gloves go into "Hazardous Solid Waste - Halogenated."

  • Liquid Waste: All reaction liquors must go to "Halogenated Organic Solvents."

    • Crucial: Do not mix with acid waste streams (potential for exothermic reaction or off-gassing).

  • Decontamination: Wipe all surfaces with a detergent solution (surfactant), then water, then ethanol. The surfactant helps lift the lipophilic fluorinated compound better than alcohol alone.

Emergency Response Logic (DOT Diagram)

Emergency_Response Incident Exposure Incident Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash 15min (Soap/Water) Discard Clothes Skin->Wash Rinse Eyewash 15min Force Eyelids Open Eye->Rinse Evac Fresh Air Support Respiration Inhal->Evac Med SEEK MEDICAL ATTENTION Show SDS (Suspected Fatal if Swallowed) Wash->Med Rinse->Med Evac->Med

Caption: Immediate response protocols emphasizing the need for medical follow-up due to potential systemic toxicity.

References

  • Sigma-Aldrich. (2023).[4] Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)pyridine (Analog). Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Pyridine).[5] Retrieved from

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Halogenated Pyridines. Retrieved from

  • PubChem. (2023). Compound Summary: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.[6] Retrieved from

  • Fisher Scientific. (2023). Glove Compatibility Charts for Organic Bases. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.